Mecillinam-d12
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H23N3O3S |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioazepan-1-yl)methylideneamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1/i3D2,4D2,5D2,6D2,7D2,8D2 |
InChI Key |
BWWVAEOLVKTZFQ-XILZLENISA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Application of Mecillinam-d12
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Mecillinam-d12, a deuterated analog of the antibiotic Mecillinam (B1665348). It covers its chemical structure, physicochemical properties, and its primary application as an internal standard in analytical research. Furthermore, this guide outlines the mechanism of action of the parent compound, Mecillinam, and presents typical experimental workflows where this compound is utilized.
Chemical Identity and Structure
This compound is the deuterium-labeled form of Mecillinam (also known as Amdinocillin), a β-lactam antibiotic with a broad spectrum of activity against Gram-negative bacteria.[1] The deuterium (B1214612) labels are strategically placed on the azepane ring, resulting in a higher molecular weight that allows it to be distinguished from the unlabeled parent drug in mass spectrometry-based assays.
The IUPAC name for this compound is (2S, 5R, 6R)-6-(((E)-(azepan-1-yl-d12)methylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁D₁₂N₃O₃S | [2][3][4] |
| Molecular Weight | 337.50 g/mol | [2][3][4] |
| Parent Drug | Mecillinam | [2] |
| Appearance | Pale Yellow Solid | [3] |
| Primary Application | Internal standard for analytical and pharmacokinetic research | [2] |
Application in Analytical Sciences
This compound serves a critical role as an internal standard for the precise quantification of Mecillinam in biological matrices such as plasma and urine.[2] The incorporation of stable heavy isotopes, like deuterium, into drug molecules is a common practice in drug development.[1] Because this compound is chemically identical to Mecillinam, it exhibits similar behavior during sample extraction, chromatography, and ionization. However, its increased mass allows it to be separately detected by a mass spectrometer. This co-analysis improves the accuracy and reliability of quantitative methods like liquid chromatography-mass spectrometry (LC-MS).[2]
Below is a generalized workflow for the use of this compound as an internal standard in a bioanalytical assay.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Mechanism of Action of Mecillinam
Mecillinam is an extended-spectrum penicillin antibiotic that exhibits a unique mechanism of action, primarily targeting Gram-negative bacteria.[5][6][7] Unlike many other penicillins that bind to penicillin-binding proteins (PBPs) 1 and 3, Mecillinam specifically binds to and inactivates PBP2, an enzyme located on the inner membrane of the bacterial cell wall.[6][7]
PBP2 is a crucial transpeptidase involved in the synthesis of peptidoglycan, a polymer essential for maintaining the structural integrity of the bacterial cell wall. By inhibiting PBP2, Mecillinam disrupts the cross-linking of peptidoglycan chains.[7][8] This interference with cell wall synthesis leads to the formation of characteristic large, spherical cells and eventual cell lysis due to osmotic instability.[7] This targeted action makes it highly effective against many members of the Enterobacteriaceae family.[5]
Caption: Mechanism of action of Mecillinam via inhibition of PBP2.
Experimental Protocols & Data
While specific synthesis protocols for this compound are proprietary, the synthesis of the parent compound, Mecillinam, has been described. One method involves using an acetal (B89532) as a starting raw material with 6-aminopenicillanic acid (6-APA), catalyzed by an organic base in an alcohol solvent.[9] The final product can be crystallized by adjusting the pH with an organic acid, achieving high purity without the need for recrystallization.[9]
For analytical characterization, High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and identifying related substances in Mecillinam.[7]
Pharmacokinetic Data of Mecillinam
Pharmacokinetic studies are essential in drug development. Although data for this compound is not publicly available as it is a research tool, studies on Mecillinam in healthy subjects provide valuable quantitative data.
Table 2: Pharmacokinetic Parameters of Mecillinam in Healthy Volunteers (10 mg/kg IV Infusion)
| Parameter | Mean Value (± SD) | Unit |
| Terminal Plasma Half-Life | 51.1 ± 8.6 | min |
| Volume of Distribution (steady-state) | 0.23 ± 0.04 | L/kg |
| Plasma Clearance | 3.5 ± 0.4 | ml/min per kg |
| Renal Clearance | 2.5 ± 0.4 | ml/min per kg |
| Unchanged Drug Excreted in Urine (24h) | 71 ± 6 | % |
Source: Data from a study on 12 healthy volunteers.[10]
This data shows that Mecillinam has a short half-life and is primarily cleared by the kidneys, with a high percentage of the dose excreted unchanged in the urine.[10] This profile supports its clinical use for urinary tract infections.[7][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. biocompare.com [biocompare.com]
- 5. Mecillinam, a Novel Penicillanic Acid Derivative with Unusual Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. urology-textbook.com [urology-textbook.com]
- 9. CN101024648A - Method for preparing mecillinam - Google Patents [patents.google.com]
- 10. Pharmacokinetics of mecillinam in health subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Mecillinam-d12: A Technical Guide to its Action on Bacterial Cell Wall Synthesis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the mechanism of action of Mecillinam-d12, a deuterated form of the amidinopenicillin antibiotic, Mecillinam (B1665348). Given that the substitution of hydrogen with deuterium (B1214612) does not alter the biological mechanism, this guide will refer to the extensive research conducted on Mecillinam. Mecillinam exhibits a unique and highly specific mode of action, setting it apart from many other β-lactam antibiotics. This document outlines its molecular target, the biochemical consequences of its inhibitory action, and the experimental methodologies used to elucidate these processes.
This compound, like its non-deuterated counterpart, serves as a powerful tool in microbiological research and holds clinical significance, particularly in the treatment of infections caused by Gram-negative bacteria. Its primary mechanism revolves around the specific and high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis machinery.[1][2][3] This targeted inhibition disrupts the normal elongation process of the bacterial cell wall, leading to characteristic morphological changes and eventual cell death.[4][5]
The Molecular Target: Penicillin-Binding Protein 2 (PBP2)
The bactericidal activity of Mecillinam is initiated by its highly selective and potent inhibition of Penicillin-Binding Protein 2 (PBP2).[1][3] PBP2 is a transpeptidase essential for the elongation of the peptidoglycan sacculus, which provides structural integrity to the bacterial cell.[1][6] Unlike many other β-lactam antibiotics that have broader affinities for multiple PBPs, Mecillinam's specificity for PBP2 is a key feature of its mechanism.[4][7]
Covalent Binding and Enzyme Inhibition
As a β-lactam antibiotic, Mecillinam mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to enter the active site of PBP2, where a nucleophilic serine residue attacks the carbonyl carbon of the β-lactam ring.[1] This process results in the formation of a stable, covalent acyl-enzyme intermediate, effectively sequestering and inactivating the PBP2 enzyme.[1] The kinetics of this interaction, which can be described by the second-order rate constant k_inact/K_i, underscores the efficiency of this covalent inhibition.[8] While specific kinetic constants for Mecillinam are not as widely published as for other β-lactams, the principle of time-dependent, covalent inhibition is a hallmark of this class of antibiotics.[8]
Disruption of Peptidoglycan Synthesis and Cellular Morphology
The inactivation of PBP2 by Mecillinam has profound consequences for the bacterial cell, leading to a cascade of events culminating in cell lysis.
Inhibition of Cell Elongation
PBP2 is a key component of the elongasome, the protein complex responsible for synthesizing the peptidoglycan that allows for the longitudinal growth of rod-shaped bacteria.[1] By inhibiting PBP2, Mecillinam specifically blocks this elongation process.
Formation of Spheroplasts
With the elongation machinery disabled, the cell's division machinery, which involves other PBPs, may continue to function to some extent. This imbalance in cell wall synthesis processes leads to the formation of osmotically stable, spherical cells, often referred to as spheroplasts.[1][4][5] This distinct morphological change is a characteristic effect of Mecillinam action.
Impact on Peptidoglycan Cross-linking
Interestingly, studies analyzing the residual peptidoglycan synthesized in the presence of Mecillinam have shown an increase in pentapeptides and a significant increase in the degree of cross-linking in Salmonella typhimurium.[9] This suggests a complex cellular response to the specific inhibition of PBP2, potentially involving the compensatory activity of other transpeptidases.
The signaling pathway from Mecillinam's entry into the periplasm to the ultimate cell lysis is depicted in the following diagram:
Quantitative Data
The potency of Mecillinam and its specificity for PBP2 have been quantified through various in vitro assays. The following tables summarize key quantitative data.
Table 1: PBP2 Binding Affinity (IC50) of Mecillinam and Other β-Lactam Antibiotics
| Antibiotic | Organism | PBP2 IC50 (mg/L) | Other Targeted PBPs (IC50 mg/L) |
| Mecillinam | K. pneumoniae | <0.0075 | - |
| Mecillinam | E. coli | Selective for PBP2 | - |
| Aztreonam | K. pneumoniae | >256 | PBP3 (0.06-0.12) |
| Ceftazidime | K. pneumoniae | >256 | PBP3 (0.06-0.25), PBP1a/b (4) |
| Imipenem | K. pneumoniae | <0.0075 | PBP1a/b (<0.0075), PBP3 (<0.0075), PBP4 (<0.0075) |
| Meropenem | K. pneumoniae | <0.0075 | PBP1a/b (<0.0075), PBP3 (<0.0075), PBP4 (<0.0075) |
| Data sourced from BenchChem Validation of Pivmecillinam's PBP-2 binding affinity through competitive assays.[4] |
Table 2: In Vitro Susceptibility of Escherichia coli to Mecillinam (MIC)
| Strain Type | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |
| Non-ESBL Producing | 0.5 | 4 | >95% |
| ESBL-Producing | 1 | 4 | >90% |
| OXA-48-like Carbapenemase-Producing | 16 | >256 | 92.6% |
| NDM Carbapenemase-Producing | - | - | 76.2% |
| KPC Carbapenemase-Producing | - | - | Little to no activity |
| VIM Carbapenemase-Producing | - | - | Little to no activity |
| Note: MIC values can vary depending on the specific strain and testing methodology. Agar (B569324) dilution is the reference method for mecillinam susceptibility testing. Data compiled from BenchChem Application Notes and Protocols: Utilizing Pivmecillinam for the Study of Penicillin-Binding Protein 2 (PBP2) Function.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Mecillinam.
PBP2 Binding Competition Assay
This assay is designed to determine the binding affinity (IC50) of Mecillinam for PBP2 by measuring its ability to compete with a fluorescently labeled β-lactam probe.
Workflow:
Methodology: [4]
-
Preparation of Bacterial Membranes:
-
Grow bacterial cultures (e.g., E. coli or K. pneumoniae) to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells using sonication or a French press.
-
Isolate the membrane fraction, which contains the PBPs, via ultracentrifugation.
-
Wash and resuspend the membrane pellet in a storage buffer.
-
-
Competitive Binding Reaction:
-
Incubate the isolated membrane preparations with a range of concentrations of unlabeled Mecillinam. This allows Mecillinam to bind to the PBPs.
-
-
Fluorescent Labeling:
-
Following incubation with Mecillinam, add a fixed concentration of a fluorescent β-lactam probe, such as Bocillin-FL.
-
The fluorescent probe will bind to any PBP active sites not occupied by Mecillinam.
-
-
Detection and Quantification:
-
Separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the gel using a fluorescent imager to detect the bands corresponding to the fluorescently labeled PBPs.
-
Quantify the intensity of the fluorescent signal for the PBP2 band at each Mecillinam concentration.
-
-
Determination of IC50:
-
Plot the percentage of inhibition of fluorescent probe binding versus the logarithm of the Mecillinam concentration.
-
The IC50 value is the concentration of Mecillinam that results in a 50% reduction in the fluorescent signal for the PBP2 band.
-
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method determines the lowest concentration of Mecillinam that completely inhibits the visible growth of a microorganism.
-
Prepare Mecillinam Agar Plates:
-
Prepare a stock solution of Mecillinam in a suitable solvent.
-
Create a series of two-fold dilutions of the Mecillinam stock solution in molten Mueller-Hinton agar to achieve a range of final concentrations.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
-
Prepare Bacterial Inoculum:
-
Inoculate a few colonies of the test organism into sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculate Plates:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including a drug-free control plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of Mecillinam that completely inhibits visible growth of the organism.
-
Analysis of Peptidoglycan Composition by HPLC
This protocol allows for the quantification of changes in peptidoglycan structure after treatment with Mecillinam.
-
Bacterial Culture and Treatment:
-
Grow a synchronized bacterial culture (e.g., Salmonella typhimurium) and treat with a defined concentration of Mecillinam.
-
-
Isolation of Peptidoglycan:
-
Harvest the bacterial cells.
-
Isolate the crude peptidoglycan sacculi from the cell lysate.
-
-
Enzymatic Digestion:
-
Digest the purified peptidoglycan with a muramidase (B13767233) (e.g., cellosyl) to break it down into its constituent muropeptides.
-
-
Reduction of Muropeptides:
-
Reduce the muropeptides with sodium borohydride (B1222165) to prevent the anomeric ends from epimerizing.
-
-
HPLC Analysis:
-
Separate the muropeptides by reverse-phase high-performance liquid chromatography (HPLC).
-
Monitor the elution profile by detecting absorbance at a wavelength of 205 nm.
-
-
Quantification and Identification:
-
Quantify the relative amounts of different muropeptides by integrating the areas of the corresponding peaks in the chromatogram.
-
Individual muropeptide fractions can be collected and their structures confirmed by mass spectrometry.
-
Conclusion
This compound, through its active form Mecillinam, employs a highly specific and potent mechanism of action centered on the inhibition of PBP2 in Gram-negative bacteria. This targeted approach disrupts cell wall elongation, induces a characteristic change in cell morphology to spherical forms, and ultimately leads to bacterial lysis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the unique properties of this important antibiotic. The specificity of Mecillinam for PBP2 not only makes it an effective therapeutic agent but also a valuable tool for dissecting the complexities of bacterial cell wall biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Penicillin-binding protein 2 is essential in wild-type Escherichia coli but not in lov or cya mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of mecillinam on peptidoglycan synthesis during the division cycle of Salmonella typhimurium 2616 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mecillinam-sensitive peptidoglycan crosslinking reaction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Mecillinam-d12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Mecillinam-d12, a deuterium-labeled internal standard essential for the accurate quantification of the antibiotic Mecillinam in pharmacokinetic and metabolic studies. This document details a proposed synthetic pathway, outlines key experimental protocols for characterization, and presents relevant data in a structured format.
Introduction
Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity, primarily targeting Gram-negative bacteria.[1] It functions by specifically binding to penicillin-binding protein 2 (PBP2), thereby inhibiting bacterial cell wall synthesis and leading to cell lysis.[2][3][4] this compound is its stable isotope-labeled analog, where twelve hydrogen atoms on the azepane ring are replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, as it shares chemical and physical properties with the unlabeled drug but is distinguishable by its higher mass.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S, 5R, 6R)-6-(((E)-(azepan-1-yl-d12)methylene)amino)-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [3][5] |
| Molecular Formula | C₁₅H₁₁D₁₂N₃O₃S | [5] |
| Molecular Weight | 337.50 g/mol | [5] |
| Appearance | Pale Yellow Solid | [5] |
| Parent Drug | Mecillinam (CAS: 32887-01-7) | [2][3] |
Proposed Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of Mecillinam and general techniques for deuterium labeling. The proposed synthesis involves two key stages: the preparation of the deuterated intermediate, azepane-d12, and its subsequent coupling with the 6-aminopenicillanic acid (6-APA) core.
A workflow for the proposed synthesis is illustrated in the following diagram:
References
In-Depth Technical Guide to Mecillinam-d12: Physicochemical Properties and Analytical Methodologies
This technical guide provides a comprehensive overview of the physical and chemical properties of Mecillinam-d12, a deuterated analog of the antibiotic Mecillinam. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in analytical and pharmacokinetic studies. This document details its core properties, relevant experimental protocols for its use and analysis, and visual representations of its mechanism of action and analytical workflows.
Core Physicochemical Properties
This compound is a stable, deuterium-labeled version of Mecillinam, an amidinopenicillin antibiotic.[1] The incorporation of twelve deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Mecillinam in biological matrices.[2]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound and its non-labeled parent compound, Mecillinam.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁D₁₂N₃O₃S | [3][4] |
| Molecular Weight | 337.50 g/mol | [3][4] |
| Appearance | Pale Yellow Solid | [3] |
| Synonyms | (2S,5R,6R)-6-(((E)-(azepan-1-yl-d12)methylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [3][4] |
Table 2: Physicochemical Properties of Mecillinam (Non-labeled)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₃N₃O₃S | [5] |
| Molecular Weight | 325.43 g/mol | [6] |
| CAS Number | 32887-01-7 | [5] |
| Melting Point | 156 °C (with decomposition) | [7] |
| Solubility | 0.0103 mg/mL (at 25 °C) | [7] |
| LogP | 1.3 | [7] |
Mechanism of Action of Mecillinam
Mecillinam exhibits a unique mechanism of action among β-lactam antibiotics. It selectively binds to Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[8][9][10] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the bacterial cell wall's integrity.[11][12] The disruption of cell wall synthesis leads to the formation of osmotically unstable, spherical cells, and ultimately results in cell lysis.[8][9] This specific targeting of PBP2 distinguishes it from many other penicillins that primarily target PBPs 1 and 3.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. CAS 32887-01-7: Mecillinam | CymitQuimica [cymitquimica.com]
- 6. Mecillinam | Antibacterial | TargetMol [targetmol.com]
- 7. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Mecillinam - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 12. veeprho.com [veeprho.com]
Deuterium Labeling Effects on Mecillinam Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecillinam (B1665348), a pivotal β-lactam antibiotic, is recognized for its unique specificity for penicillin-binding protein 2 (PBP2) and its efficacy against a spectrum of Gram-negative bacteria. However, its therapeutic application is constrained by its inherent chemical instability, particularly its susceptibility to hydrolysis in aqueous environments. This technical guide delves into the stability profile of Mecillinam, exploring its degradation pathways and the potential for deuterium (B1214612) labeling to enhance its chemical robustness. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with deuterium at specific molecular positions can decelerate the degradation processes. This document provides a comprehensive overview of Mecillinam's stability, detailed (hypothetical) experimental protocols for comparative stability studies of deuterated and non-deuterated Mecillinam, and a scientific rationale for the application of deuterium labeling as a strategy to improve drug stability.
Introduction to Mecillinam and its Chemical Instability
Mecillinam is an amidinopenicillin that exhibits a targeted mechanism of action, making it a valuable agent in treating urinary tract infections. Despite its clinical efficacy, Mecillinam's structure, which includes a strained β-lactam ring and an amidine side chain, renders it prone to degradation. The primary route of degradation is hydrolysis, a process significantly influenced by pH. This instability not only impacts the drug's shelf-life but also necessitates careful consideration in formulation and administration.
The degradation of Mecillinam in aqueous solutions has been studied, and it is known to become more complex as the pH increases[1]. The hydrolysis can lead to the opening of the β-lactam ring and cleavage of the amidine bond, resulting in inactive degradation products.
The Kinetic Isotope Effect and its Application in Drug Stability
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The substitution of hydrogen (¹H) with deuterium (²H or D) can lead to a significant KIE because deuterium is approximately twice as heavy as hydrogen. This mass difference results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage. Consequently, reactions where a C-H bond is broken in the rate-determining step can be slowed down by deuterium substitution.[2][3] This principle has been successfully applied to improve the metabolic stability of various drugs.[2][4]
For Mecillinam, the hydrolytic degradation involves the cleavage of C-N and C=N bonds. While direct C-H bond cleavage is not the primary hydrolytic mechanism, the electronic environment and bond strengths of the susceptible groups can be influenced by adjacent C-H bonds. Deuterium substitution at key positions could therefore indirectly affect the rate of hydrolysis.
Mecillinam Degradation Pathways and Potential for Deuterium Stabilization
The hydrolysis of Mecillinam proceeds through two main pathways, particularly as the pH increases:
-
Hydrolysis of the β-lactam ring: This is a common degradation pathway for all penicillin-class antibiotics. The strained four-membered ring is susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to ring-opening and loss of antibacterial activity.
-
Hydrolysis of the amidine side chain: The amidine group is also susceptible to hydrolysis, which cleaves the side chain from the 6-aminopenicillanic acid (6-APA) core. A key degradation product from this pathway is (6R)-6-formamidopenicillanic acid.
Based on these degradation pathways, strategic deuterium labeling could potentially enhance the stability of Mecillinam. The most logical positions for deuterium substitution would be on the carbon atoms adjacent to the nitrogen atoms of the β-lactam ring and the amidine group. While the direct impact on hydrolysis (a non-C-H bond cleavage reaction) might be a secondary KIE and thus smaller than that observed in metabolic oxidation, it could still be significant enough to improve the overall stability profile of the drug.
Mandatory Visualization: Mecillinam Degradation Pathway
Caption: Mecillinam's primary degradation pathways in aqueous solution.
Quantitative Data on Mecillinam Stability
While direct comparative data for deuterated Mecillinam is not available in the public domain, the stability of non-deuterated Mecillinam has been investigated. The following tables summarize the known stability data.
Table 1: Half-life of Mecillinam under Different Conditions
| Medium | pH | Temperature (°C) | Half-life (t₁/₂) |
| MOPSgluRDM | 7.4 | 37 | ~2 hours |
Table 2: Stability of Pivmecillinam and Mecillinam in Human Plasma
| Analyte | Storage Condition | Stability |
| Pivmecillinam & Mecillinam | Acidified Human Plasma | Enhanced stability |
Experimental Protocols for Comparative Stability Studies
To evaluate the effect of deuterium labeling on Mecillinam stability, a series of experiments can be designed. The following protocols are adapted from established methods for stability-indicating assays of penicillins.
Synthesis of Deuterated Mecillinam (Hypothetical)
The synthesis of deuterated Mecillinam would be the first critical step. While specific methods for Mecillinam are not detailed in the provided literature, general approaches for the synthesis of deuterated amines and other organic molecules can be adapted. This could involve using deuterated starting materials or employing H-D exchange reactions at specific positions on the Mecillinam precursor molecules.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential to separate the parent drug from its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a pH that provides good separation and stability during analysis. An acidic mobile phase, such as water with 0.1% formic acid and methanol, has been shown to be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where Mecillinam and its degradation products have significant absorbance (e.g., 220 nm).
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of Mecillinam and hypothetical deuterated Mecillinam in a suitable solvent (e.g., acetonitrile or a buffer at a pH of optimal stability).
-
For the stability study, dilute the stock solutions in buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.
-
Forced Degradation Studies
To accelerate the degradation and identify potential degradation products, forced degradation studies should be performed.
-
Acidic Hydrolysis: Incubate the drug solutions in 0.1 M HCl at 60°C for various time points.
-
Alkaline Hydrolysis: Incubate the drug solutions in 0.1 M NaOH at room temperature for various time points.
-
Oxidative Degradation: Treat the drug solutions with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid drug samples to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose drug solutions to UV light.
At specified time intervals, samples should be withdrawn, neutralized if necessary, and analyzed by the stability-indicating HPLC method.
Kinetic Studies
To determine the degradation kinetics, the concentration of Mecillinam and its deuterated analog will be monitored over time at different pH values and temperatures.
-
Prepare a series of solutions of both compounds in buffers of varying pH (e.g., 2, 5, 7.4, 9) and incubate them in a constant temperature water bath (e.g., 37°C).
-
At regular intervals, withdraw aliquots and analyze them by HPLC to determine the remaining concentration of the parent drug.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) for each condition.
-
The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for comparing the stability of deuterated and non-deuterated Mecillinam.
Conclusion
While direct experimental evidence is pending, the application of the kinetic isotope effect through deuterium labeling presents a promising strategy to enhance the chemical stability of Mecillinam. By slowing the rate of hydrolytic degradation, a deuterated version of Mecillinam could offer an improved shelf-life, greater flexibility in formulation, and potentially enhanced therapeutic performance. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this hypothesis. Further research in this area is warranted to fully explore the potential of deuterium-stabilized Mecillinam in clinical practice.
References
The Deuterium Advantage: A Technical Guide to the Projected Biological Activity of Deuterated Mecillinam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecillinam (B1665348) is a β-lactam antibiotic with a unique mechanism of action, specifically targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, making it a valuable agent against urinary tract infections caused by Enterobacterales.[1][2][3] The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) has emerged as a powerful tool in drug development to enhance pharmacokinetic profiles.[4][5] This guide provides a comprehensive overview of the known biological activity of mecillinam and presents a theoretical framework for the potential benefits and characteristics of a deuterated analog. While specific experimental data on deuterated mecillinam is not yet available in published literature, this document extrapolates from the established principles of the deuterium kinetic isotope effect to project its potential impact on metabolism, stability, and overall activity. Detailed experimental protocols for evaluating both the parent compound and its potential deuterated analogs are provided to guide future research in this promising area.
Mecillinam: Mechanism of Action and Biological Activity
Mecillinam exerts its bactericidal effect through a highly specific mechanism. Unlike many other β-lactam antibiotics, it has a strong and selective affinity for Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis machinery (the elongasome complex).[6][7] Inhibition of PBP2's transpeptidase function disrupts cell elongation, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis.[1][3] This targeted action is particularly effective against a range of Gram-negative bacteria.[8]
Signaling Pathway: PBP2 Inhibition
The mechanism involves the prodrug pivmecillinam (B1664848) being hydrolyzed to active mecillinam, which then covalently binds to the active site of PBP2, halting peptidoglycan synthesis.[7][9]
Caption: Mechanism of action from pivmecillinam administration to bacterial cell lysis.
Quantitative In Vitro Activity of Mecillinam
Mecillinam demonstrates potent activity against many common uropathogens, including multidrug-resistant strains. Susceptibility rates for Escherichia coli, even extended-spectrum β-lactamase (ESBL)-producing phenotypes, frequently exceed 90%.[10][11]
Table 1: Minimum Inhibitory Concentrations (MIC) of Mecillinam against Key Uropathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference(s) |
| Escherichia coli (Overall) | ≤1 | 2 | 94.5 - 94.9% | [11][12] |
| E. coli (ESBL-positive) | 1 | 2 | 98.2% | [11][13] |
| Klebsiella pneumoniae | 4 | >128 | 76% | [14] |
| Klebsiella spp. | - | - | 89.7% | [6] |
| Enterobacter spp. | - | - | >95% | [6] |
| Proteus mirabilis | >128 | >128 | 73.2 - 95.8% (Variable) | [6][14] |
| Citrobacter spp. | - | - | >95% | [6] |
| Salmonella spp. | - | - | 76% | [15] |
| Shigella spp. | - | - | 96% | [15] |
| Note: MIC values and susceptibility rates can vary based on geographic location, specific strain, and testing methodology. Agar (B569324) dilution is the reference method.[6] |
Pharmacokinetics of Mecillinam
Pivmecillinam is the orally administered pivaloyl-oxymethyl ester prodrug, which is well-absorbed and rapidly hydrolyzed by esterases in the body to release the active mecillinam.[9][16]
Table 2: Pharmacokinetic Parameters of Mecillinam in Healthy Adults
| Parameter | Value | Route of Administration | Reference(s) |
| Bioavailability (as Pivmecillinam) | 60 - 70% | Oral | [9] |
| Peak Plasma Level (Cmax) | 2.38 ± 0.65 mg/L | 400 mg Pivmecillinam (Oral) | [17] |
| 34 - 80 mg/L | 10 mg/kg Mecillinam (IV) | [18] | |
| Time to Peak (Tmax) | ~1.5 hours | Oral | [17] |
| Elimination Half-life (t½) | ~1 hour | Oral / IV | [9][18] |
| Volume of Distribution (Vd) | 0.23 ± 0.04 L/kg | IV | [18] |
| Urinary Excretion (Unchanged) | 30 - 45% (within 6-12h) | Oral | [16][17] |
| ~71% (within 24h) | IV | [18] |
The Rationale for a Deuterated Mecillinam Analog
Deuteration is the selective replacement of hydrogen (¹H) atoms with deuterium (²H or D) at specific molecular positions. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[5] This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[19]
Potential Benefits of Deuteration:
-
Reduced Metabolic Rate: Slowing metabolism can increase the drug's half-life and overall exposure (AUC).[4]
-
Improved Pharmacokinetic Profile: May lead to lower, less frequent dosing, potentially improving patient compliance.[4]
-
Decreased Formation of Toxic Metabolites: If a toxic metabolite is formed via C-H bond cleavage, deuteration at that site can reduce its formation, enhancing the drug's safety profile.[19]
-
Increased Stability: Deuteration can improve the intrinsic stability of a drug molecule.[19]
Mecillinam is known to degrade in aqueous solutions, with a half-life as short as 2 hours in certain media.[20][21] Its degradation pattern becomes more complex at higher pH.[21] A deuterated analog could potentially exhibit greater stability, leading to a longer effective half-life in vivo. While the primary antibacterial activity, which relies on binding to PBP2, is unlikely to change, an improved pharmacokinetic profile could enhance its therapeutic efficacy.[22]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST reference agar dilution method, which is recommended for determining mecillinam susceptibility.[6][15][23]
1. Media Preparation:
- Prepare a series of Mueller-Hinton agar plates.
- Incorporate twofold serial dilutions of mecillinam (or its deuterated analog) into the molten agar before pouring, to achieve a final concentration range (e.g., 0.125 to 128 mg/L).
- Pour the agar into sterile petri dishes and allow it to solidify. Include a drug-free control plate.
2. Inoculum Preparation:
- Inoculate 3-5 colonies of the test organism (e.g., E. coli ATCC 25922) into a suitable broth.
- Incubate until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
3. Plate Inoculation:
- Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.
4. Incubation:
- Incubate the plates at 35-37°C for 18-24 hours in ambient air.[6]
5. MIC Determination:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits any visible growth of the organism.[24]
Protocol: PBP2 Binding Affinity via Competition Assay
This biochemical assay quantifies the binding affinity (IC₅₀) of a compound for PBP2 by measuring its ability to compete with a fluorescently labeled β-lactam probe.[25][26]
1. Preparation of Bacterial Membranes:
- Grow a bacterial culture (e.g., E. coli) to the mid-logarithmic phase.
- Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
- Lyse the cells using sonication or a French press.
- Isolate the membrane fraction, which contains the PBPs, via ultracentrifugation. Resuspend the membrane pellet in a storage buffer.[25]
2. Competition Reaction:
- In a microplate, add the prepared membrane fraction to wells containing serial dilutions of the test compound (mecillinam or deuterated analog).
- Incubate for a set period (e.g., 30-60 minutes at 30°C) to allow the unlabeled compound to bind to PBP2.[7]
3. Fluorescent Labeling:
- Add a constant, low concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to all wells.[26]
- Incubate for an additional 30 minutes to allow the probe to bind to any PBP sites not occupied by the test compound.
4. Analysis:
- Stop the reaction and separate the membrane proteins by SDS-PAGE.
- Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.[6]
5. Data Analysis:
- Quantify the fluorescence intensity of the PBP2 band in each lane.
- Plot the percentage of PBP2 inhibition (relative to a no-competitor control) against the logarithm of the test compound concentration.
- Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the fluorescent probe binding.[25]
Projected Workflow for a Novel Deuterated Analog
The development and evaluation of a novel deuterated mecillinam analog would follow a structured workflow, from initial synthesis to preclinical assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mecillinam, a novel penicillanic acid derivative with unusual activity against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of mecillinam against USA urinary tract clinical isolates from 2017 to 2020 including isolates resistant to comparator antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1617. Mecillinam susceptibility against Enterobacterales isolated from urinary tract infections from US patients in 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reviving the role of mecillinam against extended spectrum beta-lactamase producing enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of mecillinam, temocillin and nitroxoline against MDR Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 16. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of bacmecillinam and pivmecillinam in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of mecillinam in health subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 20. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 23. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 24. idexx.dk [idexx.dk]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Unraveling the Mass Shift of Mecillinam-d12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mass shift of Mecillinam-d12, a deuterated analog of the antibiotic Mecillinam. This document provides a comprehensive overview of the underlying principles, quantitative data, experimental methodologies, and the mechanism of action of Mecillinam, tailored for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development. This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
Quantitative Data Summary
The incorporation of twelve deuterium (B1214612) atoms into the Mecillinam structure results in a predictable and quantifiable increase in its molecular weight. This mass shift is fundamental to its application as an internal standard in mass spectrometry-based assays. The key quantitative parameters are summarized in the table below.
| Parameter | Mecillinam | This compound | Mass Shift (Δm/z) |
| Molecular Formula | C₁₅H₂₃N₃O₃S | C₁₅H₁₁D₁₂N₃O₃S | - |
| Molecular Weight ( g/mol ) | 325.43[1][2][3] | 337.50[4][5] | 12.07 |
| [M+H]⁺ m/z (Theoretical) | 326.44 | 338.51 | 12.07 |
| Observed [M+H]⁺ m/z | 326.1 | Not explicitly found | - |
Note: The observed m/z for Mecillinam is derived from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis and may slightly differ from the theoretical value due to instrument calibration and experimental conditions. The mass shift is calculated based on the difference in the molecular weights of the unlabeled and deuterated compounds.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Mecillinam using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for this compound as an internal standard. This protocol is based on methodologies described for the quantification of Mecillinam in human plasma.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (this compound in a suitable solvent).
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., UltimateXB-C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mecillinam: m/z 326.1 → 167.1
-
This compound (Predicted): m/z 338.5 → (a specific fragment ion would be determined during method development)
-
-
Collision Energy: Optimized for each transition.
Mechanism of Action and Signaling Pathway
Mecillinam exerts its antibacterial effect by specifically targeting and inhibiting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria. This action disrupts the synthesis of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and ultimately cell lysis.
Caption: Mechanism of action of Mecillinam leading to bacterial cell lysis.
Experimental Workflow for Pharmacokinetic Studies
The use of a deuterated internal standard like this compound is critical for accurate quantification in pharmacokinetic studies. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for a pharmacokinetic study using a deuterated internal standard.
References
Methodological & Application
Application Note: High-Throughput Quantification of Mecillinam in Human Plasma Using Mecillinam-d12 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mecillinam (B1665348) in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Mecillinam-d12, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is ideal for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Mecillinam.
Introduction
Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity primarily against Gram-negative bacteria.[1][2] It is often administered as the prodrug pivmecillinam (B1664848) to enhance oral bioavailability.[3][4][5][6] Accurate quantification of Mecillinam in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by LC-MS/MS (B15284909), as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[7][8][9] this compound, a deuterium-labeled analog of Mecillinam, serves as an ideal internal standard due to its identical chemical and physical properties, ensuring it tracks the analyte throughout the entire analytical process.[1][2]
This document provides a detailed protocol for the extraction and quantification of Mecillinam from human plasma using this compound as the internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of Mecillinam in human plasma is depicted below.
Figure 1: Overall workflow for the quantification of Mecillinam.
Experimental Protocols
Materials and Reagents
-
Mecillinam (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2EDTA)
Standard and Internal Standard Stock Solution Preparation
-
Mecillinam Stock Solution (1 mg/mL): Accurately weigh and dissolve Mecillinam in a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of Mecillinam by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the liquid chromatography and mass spectrometry conditions. These are based on a published method for Mecillinam and have been adapted for use with this compound.[3][4][5][6]
Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Standard UHPLC/HPLC System |
| Column | Ultimate XB-C18 (or equivalent C18 column) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | To be optimized based on system and column |
Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Dwell Time | 100 ms (recommended) |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C (recommended, system dependent) |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Mecillinam | 326.1 | 167.1 | As reported in the literature.[3][4][5][6] |
| This compound (IS) | 338.1 | 167.1 | Proposed transition based on the addition of 12 Daltons to the parent drug. |
Data Analysis and Quantification
The quantification of Mecillinam is performed by calculating the peak area ratio of the analyte (Mecillinam) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Mecillinam in the QC and unknown samples is then determined from this calibration curve using a linear regression model with a 1/x² weighting.
Method Performance Characteristics
The following table summarizes typical performance data for a validated LC-MS/MS method for Mecillinam in human plasma. While this data was generated using a different internal standard (cephalexin), it provides a benchmark for the expected performance of the method described herein.[3][5]
| Parameter | Result |
| Linearity Range | 10.0 - 15,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intraday Precision (%CV) | < 5.5% |
| Interday Precision (%CV) | < 6.1% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
Logical Relationship of Internal Standard Use
The use of a stable isotope-labeled internal standard is critical for correcting analytical variability. The diagram below illustrates this relationship.
Figure 2: Role of the internal standard in correcting for variability.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantification of Mecillinam in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. This method is well-suited for high-throughput applications in clinical and pharmaceutical research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 5. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: Quantitative Analysis of Mecillinam in Human Plasma using LC-MS/MS with Mecillinam-d12 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mecillinam (B1665348) in human plasma. The use of a stable isotope-labeled internal standard, Mecillinam-d12, ensures high accuracy and precision, making this protocol ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method involves a straightforward protein precipitation step followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).
Introduction
Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity primarily against Gram-negative bacteria. It is the active form of the prodrug pivmecillinam (B1664848) and is used in the treatment of urinary tract infections. Accurate quantification of Mecillinam in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for optimizing dosing regimens. This protocol provides a highly selective and sensitive LC-MS/MS method for the determination of Mecillinam in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Mecillinam reference standard (≥98% purity)
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile (B52724)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Microcentrifuge
-
Calibrated pipettes
-
Vortex mixer
-
Nitrogen evaporator (optional)
Preparation of Solutions
-
Mecillinam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Mecillinam reference standard in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Mecillinam Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Mecillinam stock solution with 50:50 (v/v) methanol:water to achieve concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown plasma samples.
-
Add 50 µL of the appropriate Mecillinam working standard solution (for calibration and QC samples) or blank methanol:water (for unknown samples) to the respective tubes.
-
Pipette 100 µL of human plasma into each tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, but may improve sensitivity).
-
Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS conditions).
-
Vortex mix and centrifuge again if necessary before injection into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol[3][4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | Instrument dependent |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Mecillinam | 326.1[3] | 167.1[3] | 100 | 15 |
| This compound | 338.2 | 167.1 | 100 | 15 |
*Note: The MRM transition for this compound is an educated estimation based on the molecular weight of the deuterated compound and the known fragmentation of Mecillinam. The precursor ion reflects the addition of 12 daltons from the deuterium (B1214612) labels. The product ion is assumed to be the same as the non-labeled compound. It is highly recommended to optimize this transition on the specific mass spectrometer being used.
Data Analysis
The concentration of Mecillinam in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a 1/x² weighting is typically used for the calibration curve. The concentration of Mecillinam in the unknown and QC samples is then calculated from the regression equation of the calibration curve.
Quantitative Data Summary
Calibration Curve:
A typical calibration curve for Mecillinam in human plasma would range from 10 to 15,000 ng/mL[3].
| Analyte | Calibration Range (ng/mL) | r² |
| Mecillinam | 10 - 15,000 | > 0.99 |
Quality Control Samples:
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 9.8 | 98.0 | < 15 |
| Low QC | 30 | 29.1 | 97.0 | < 15 |
| Mid QC | 7500 | 7650 | 102.0 | < 15 |
| High QC | 12000 | 11760 | 98.0 | < 15 |
Note: The data presented in the tables are for illustrative purposes and may vary depending on the instrumentation and laboratory conditions.
Visualizations
Caption: Experimental workflow for the quantification of Mecillinam.
Caption: Logical relationship of the internal standard quantification method.
References
Application Notes and Protocols for Mecillinam-d12 in Pharmacokinetic and ADME Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mecillinam-d12 as an internal standard for the quantitative analysis of mecillinam (B1665348) in biological matrices. The protocols described are essential for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, ensuring accurate and reliable data for drug development.
Introduction
Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity primarily targeting gram-negative bacteria. It is often administered as the prodrug pivmecillinam (B1664848), which is well-absorbed orally and rapidly hydrolyzed to the active form, mecillinam. Accurate quantification of mecillinam in biological samples is crucial for understanding its pharmacokinetic profile and metabolic fate. This compound, a deuterated analog of mecillinam, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations during sample processing and analysis.[1][2][3]
Pharmacokinetic Profile of Mecillinam
Mecillinam exhibits a short elimination half-life and is primarily excreted unchanged in the urine.[4][5] The following tables summarize key pharmacokinetic parameters of mecillinam following intravenous administration of mecillinam and oral administration of its prodrug, pivmecillinam.
Table 1: Pharmacokinetic Parameters of Mecillinam after a Single Intravenous Infusion (10 mg/kg)
| Parameter | Mean Value (± SD) | Unit |
| Peak Plasma Concentration (Cmax) | 34 - 80 | µg/mL |
| Terminal Plasma Half-Life (t½) | 51.1 ± 8.6 | min |
| Volume of Distribution (Vd) | 0.23 ± 0.04 | L/kg |
| Plasma Clearance (CLp) | 3.5 ± 0.4 | mL/min/kg |
| Renal Clearance (CLr) | 2.5 ± 0.4 | mL/min/kg |
| Unchanged Drug in Urine (24h) | 71 ± 6 | % |
Table 2: Pharmacokinetic Parameters of Mecillinam after Oral Administration of Pivmecillinam
| Dose of Pivmecillinam | Cmax of Mecillinam (µg/mL) | Tmax of Mecillinam (hours) | Urinary Recovery of Mecillinam (6h) | Reference |
| 200 mg | ~2 (estimated) | ~1.5-2 | 45% | |
| 400 mg | 5 | 1 | ~50% | |
| 400 mg (bacmecillinam) | 4.62 ± 1.41 | - | 41% (12h) | |
| 400 mg (pivmecillinam) | 2.38 ± 0.65 | - | 30% (12h) |
Experimental Protocols
Protocol 1: Quantification of Mecillinam in Human Plasma using LC-MS/MS
This protocol outlines the procedure for the determination of mecillinam concentrations in human plasma samples using an LC-MS/MS method with this compound as the internal standard.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., UltimateXB-C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Mecillinam: m/z 326.1 → 167.1
-
This compound: (Predicted) m/z 338.1 → 167.1 (or other appropriate fragment)
-
Internal Standard (Cephalexin example): m/z 348.1 → 158.1
-
3. Calibration and Quantification:
-
Prepare calibration standards by spiking known concentrations of mecillinam into blank plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of mecillinam to this compound against the nominal concentration of mecillinam.
-
Determine the concentration of mecillinam in the unknown samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for bioanalysis of mecillinam using this compound.
ADME Pathway of Mecillinam
Caption: ADME pathway of pivmecillinam and mecillinam.
Discussion
The use of a stable isotope-labeled internal standard like this compound is critical for minimizing analytical variability and ensuring the accuracy of pharmacokinetic data. The protocols provided here are based on established methods for mecillinam quantification and can be adapted for various biological matrices. The ADME profile of mecillinam, characterized by rapid absorption of its prodrug, limited metabolism, and fast renal excretion, is well-documented. These application notes and protocols serve as a valuable resource for researchers involved in the development and evaluation of mecillinam and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of mecillinam in health subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of mecillinam in health subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Mecillinam in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mecillinam (B1665348) in human plasma. The method utilizes Mecillinam-d12 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive ion mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity primarily against Gram-negative bacteria. It is often administered as the prodrug Pivmecillinam (B1664848), which is hydrolyzed to the active form, Mecillinam, in the body. Accurate measurement of Mecillinam concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for optimizing dosing regimens in clinical practice. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in instrument response.
Experimental
Materials and Reagents
-
Mecillinam and this compound reference standards
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient can be optimized for the best separation and peak shape. A typical gradient might start at 5% B, ramp up to 95% B, and then return to initial conditions for equilibration.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
The MRM transitions for Mecillinam and this compound are selected based on their precursor and product ions. While the exact m/z for this compound is not provided in the search results, it can be predicted based on the structure of Mecillinam (m/z 326.1)[1][2][3]. The addition of 12 deuterium (B1214612) atoms would increase the mass by 12 Da.
Data Presentation
Table 1: Mass Spectrometry Parameters for Mecillinam and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mecillinam | 326.1 | 167.1 | Optimized Value |
| This compound | 338.1 (Predicted) | To be determined | Optimized Value |
Table 2: Method Validation Summary (Hypothetical Data Based on Similar Analytes)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 15,000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Mecillinam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mecillinam reference standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Mecillinam stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
Protocol 2: Sample Analysis Workflow
This protocol outlines the step-by-step procedure from sample receipt to data acquisition.
Caption: Workflow for this compound detection.
Signaling Pathways and Logical Relationships
The logical relationship in a quantitative bioanalytical method is a linear progression from sample preparation to data analysis. The use of an internal standard is a critical control point to ensure data quality.
References
- 1. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 3. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
Application Note: Structural Confirmation of Mecillinam-d12 by NMR Spectroscopy
Abstract
This application note provides a detailed protocol for the structural confirmation of Mecillinam-d12 using Nuclear Magnetic Resonance (NMR) spectroscopy. Mecillinam is a β-lactam antibiotic effective against a range of Gram-negative bacteria.[1] Isotopic labeling, particularly with deuterium (B1214612), is a common strategy in drug development to study pharmacokinetics and metabolic pathways.[1] this compound, where the azepane ring protons have been replaced by deuterium, is often used as an internal standard in quantitative analysis.[1][2] This document outlines the experimental procedure for acquiring and analyzing ¹H and ¹³C NMR spectra to verify the isotopic labeling and confirm the overall structure of the molecule. The methods are intended for researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules, including antibiotics and their derivatives.[3][4] It provides detailed information at the atomic level, allowing for the unambiguous determination of molecular structure and connectivity.[5] For isotopically labeled compounds like this compound, NMR is particularly powerful. The substitution of protons (¹H) with deuterium (²H) results in the disappearance of signals in the ¹H NMR spectrum at the sites of deuteration, providing direct evidence of successful labeling.[6][7]
The structural confirmation of this compound relies on comparing its ¹H NMR spectrum to that of its non-deuterated analogue, Mecillinam. The key signature of successful synthesis is the absence of proton signals corresponding to the azepane moiety, while the rest of the molecule's spectral signature remains consistent. This protocol details the necessary steps for sample preparation, data acquisition, and spectral analysis to achieve this confirmation.
Experimental Protocols
A systematic workflow is essential for accurate structural confirmation. The process involves careful sample preparation, acquisition of high-resolution NMR data, and meticulous data analysis.
Materials and Sample Preparation
-
Compound: this compound
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6, 99.9 atom % D) is recommended. Deuterium oxide (D2O) can also be used.
-
Apparatus: 5 mm NMR tubes, analytical balance, volumetric flasks.
Protocol:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition
Data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (dependent on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR (Optional): For unambiguous assignment, 2D correlation experiments like COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed using standard instrument parameters.
Data Processing
-
Process the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., MestReNova, TopSpin, Bruker BioSpin).
-
Apply Fourier transformation with exponential line broadening (e.g., 0.3 Hz for ¹H).
-
Perform phase correction and baseline correction on all spectra.
-
Reference the spectra. For DMSO-d6, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.[8]
Results and Data Interpretation
The structural confirmation of this compound is achieved by direct comparison with the known NMR data of unlabeled Mecillinam. The key indicator is the disappearance of proton signals associated with the azepane ring in the ¹H NMR spectrum.
Reference Data: Mecillinam (Non-deuterated)
The following table summarizes the expected ¹H and ¹³C chemical shifts for standard Mecillinam. These values serve as a reference for identifying signals from the core penam (B1241934) structure.
Table 1: Expected NMR Data for Mecillinam in DMSO-d6
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2-CH | ~4.2 | s | ~68.5 |
| 3-C(CH₃)₂ | ~1.4, ~1.5 | s, s | ~65.0 |
| 3-C(CH₃)₂ | - | - | ~27.0, ~30.0 |
| 5-CH | ~5.4 | d | ~72.0 |
| 6-CH | ~5.5 | d | ~60.0 |
| 7-C=O | - | - | ~175.0 |
| COOH | ~13.0 (broad) | s | ~170.0 |
| Side Chain =CH-N | ~7.5 | s | ~160.0 |
| Azepane-CH₂ (α) | ~3.4 (multiplet) | m | ~48.0 |
| Azepane-CH₂ (β, γ) | ~1.6 (multiplet) | m | ~27.0, ~29.0 |
(Note: Values are approximate and based on typical shifts for penicillin derivatives. Actual values may vary slightly.)
Analysis of this compound Spectrum
The acquired spectra for this compound should be analyzed and compared against the reference data.
Table 2: Expected and Observed NMR Data for this compound in DMSO-d6
| Atom Position | Expected ¹H Signal | Observed ¹H Signal | ¹³C Signal Confirmation |
|---|---|---|---|
| 2-CH | Present | Confirmed (~4.2 ppm, s) | Confirmed (~68.5 ppm) |
| 3-C(CH₃)₂ | Present | Confirmed (~1.4, ~1.5 ppm) | Confirmed (~27.0, ~30.0 ppm) |
| 5-CH | Present | Confirmed (~5.4 ppm, d) | Confirmed (~72.0 ppm) |
| 6-CH | Present | Confirmed (~5.5 ppm, d) | Confirmed (~60.0 ppm) |
| Side Chain =CH-N | Present | Confirmed (~7.5 ppm, s) | Confirmed (~160.0 ppm) |
| Azepane-CH₂ | Signals at ~3.4, ~1.6 ppm | ABSENT | Confirmed (May show weak, broad signals due to C-D coupling) |
Interpretation:
-
¹H NMR Spectrum: The key finding for structural confirmation is the complete absence of proton signals in the regions around δ 3.4 ppm and δ 1.6 ppm, which correspond to the methylene (B1212753) protons of the azepane ring. All other signals corresponding to the penam core and the side-chain linker proton should be present with the expected chemical shifts and multiplicities.
-
¹³C NMR Spectrum: The carbon signals for the azepane ring (expected around δ 48, 29, and 27 ppm) will still be present but may appear as low-intensity multiplets due to coupling with deuterium (a spin-1 nucleus). The absence of strong CH₂ signals in a DEPT-135 or HSQC experiment would further confirm the deuteration.
Conclusion
The protocol described provides a reliable method for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy. The primary evidence for the correct structure and successful isotopic labeling is the selective disappearance of signals corresponding to the azepane ring protons in the ¹H NMR spectrum, while the signals for the rest of the molecule remain intact. This NMR-based approach is a fundamental requirement for the quality control and characterization of isotopically labeled drug standards and research materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of deuterium labeling in NMR: overcoming a sizeable problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. studymind.co.uk [studymind.co.uk]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Preparation of Mecillinam-d12 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Mecillinam-d12, a deuterated analog of the antibiotic Mecillinam. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in research and drug development. This compound is often used as an internal standard in analytical and pharmacokinetic studies.[1]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of accurate solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁D₁₂N₃O₃S | [2] |
| Molecular Weight | 337.50 g/mol | [2] |
| Appearance | Pale Yellow Solid | [2] |
Solubility Data
The solubility of this compound is comparable to its non-deuterated counterpart, Mecillinam. It is sparingly soluble in aqueous solutions and demonstrates better solubility in organic solvents.
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 18.33 mg/mL (56.33 mM) | Sonication is recommended to aid dissolution. | [3] |
| Chloroform | Approx. 30 mg/mL | For the non-deuterated form, Mecillinam. | |
| Water | Insoluble (0.0103 mg/mL at 25°C for Mecillinam) | Considered practically insoluble for creating high-concentration stock solutions. |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.375 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 337.50 g/mol = 0.003375 g or 3.375 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, use a sonicator to aid in dissolving the compound. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.
-
Storage: Store the aliquots under the recommended conditions.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound stock solutions.
| Storage Condition | Duration | Notes | Reference |
| -80°C | 6 months | Recommended for long-term storage. | |
| -20°C | 1 month | Suitable for short-term storage. Protect from light and store under nitrogen if possible. |
Note: Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. Repeated freeze-thaw cycles should be avoided. An acidification step has been shown to enhance the stability of Mecillinam in plasma, which may be relevant for certain analytical applications.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for In Vitro Antibiotic Susceptibility Testing of Mecillinam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecillinam (B1665348) is an amidinopenicillin antibiotic with a unique mechanism of action, primarily effective against Gram-negative bacteria.[1][2] It is the active form of the prodrug pivmecillinam.[3][4] These application notes provide detailed protocols for in vitro antibiotic susceptibility testing (AST) of mecillinam, crucial for surveillance, clinical diagnostics, and drug development. While the deuterated form, Mecillinam-d12, is a valuable tool as an internal standard in pharmacokinetic and mass spectrometry-based studies, it is not used for routine AST. Therefore, these protocols focus on the active, non-deuterated Mecillinam.
Mechanism of Action
Mecillinam exerts its bactericidal effect by specifically targeting and inhibiting Penicillin-Binding Protein 2 (PBP2) in the bacterial cell wall.[1] This is distinct from most other β-lactam antibiotics that primarily target PBP1 and PBP3. The inhibition of PBP2 disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis. This unique mechanism of action contributes to its efficacy against some extended-spectrum β-lactamase (ESBL) and carbapenemase-producing Enterobacterales.
Caption: Mechanism of action of Mecillinam.
Experimental Protocols
Accurate determination of mecillinam susceptibility is crucial. The reference method recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) is agar (B569324) dilution. Other methods like disk diffusion and broth microdilution are also used, but their performance can be more variable.
Protocol 1: Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the reference method for determining the MIC of mecillinam.
Materials:
-
Mecillinam powder
-
Mueller-Hinton Agar (MHA)
-
Bacterial isolates for testing
-
Quality control (QC) strain (e.g., E. coli ATCC® 25922™)
-
Sterile petri dishes, pipettes, and tubes
-
Inoculator
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Mecillinam Stock Solution: Prepare a stock solution of mecillinam at a high concentration (e.g., 1280 mg/L) in a suitable solvent as recommended by the manufacturer.
-
Preparation of Agar Plates:
-
Melt MHA and cool to 45-50°C.
-
Prepare serial two-fold dilutions of mecillinam in sterile tubes.
-
Add the appropriate volume of each mecillinam dilution to the molten MHA to achieve the final desired concentrations (e.g., 0.125 to 32 mg/L).
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free MHA plate as a growth control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the MHA plates, including the control plate.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-24 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of mecillinam that completely inhibits visible growth.
-
The growth control plate should show confluent growth.
-
The MIC of the QC strain should fall within the acceptable range.
-
Caption: Workflow for Agar Dilution MIC Testing.
Protocol 2: Disk Diffusion for Susceptibility Testing
This method is a common alternative to agar dilution for routine testing.
Materials:
-
MHA plates
-
Mecillinam disks (10 µg)
-
Bacterial isolates for testing
-
QC strain (e.g., E. coli ATCC® 25922™)
-
Sterile swabs, forceps, and tubes
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a 0.5 McFarland suspension of the test isolate as described in Protocol 1.
-
Inoculation:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Inoculate a dry MHA plate by streaking the swab over the entire surface to obtain confluent growth.
-
-
Disk Application:
-
Aseptically apply a mecillinam (10 µg) disk to the surface of the inoculated agar.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Interpret the zone size according to current EUCAST or CLSI breakpoint tables. For E. coli, EUCAST (v13.0) defines susceptible as ≥20 mm for a 10 µg disk.
-
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Protocol 3: Broth Microdilution for MIC Determination
This is a high-throughput method for determining MICs.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mecillinam
-
96-well microtiter plates
-
Bacterial isolates for testing
-
QC strain (e.g., E. coli ATCC® 25922™)
-
Sterile reservoirs, multichannel pipettes, and tubes
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Mecillinam Dilutions:
-
Prepare serial two-fold dilutions of mecillinam in CAMHB in a microtiter plate (e.g., from 64 µg/mL to 0.06 µg/mL).
-
The final volume in each well after adding the inoculum should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of the test isolate.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest mecillinam concentration that shows no visible turbidity.
-
Interpret the MIC value according to EUCAST or CLSI breakpoints. For E. coli, the EUCAST (v13.0) breakpoint is ≤8 µg/mL for susceptible and >8 µg/mL for resistant.
-
Caption: Workflow for Broth Microdilution MIC Testing.
Data Presentation
The following tables summarize quantitative data on the activity of mecillinam against various Enterobacterales and compare the performance of different susceptibility testing methods.
Table 1: Mecillinam Activity Against Enterobacterales from Urinary Tract Infections in the USA (2018)
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | % Resistant |
| Mecillinam | 0.25 | 4 | 94.5 | 4.0 |
| Fosfomycin | 2 | 32 | 95.7 | 2.0 |
| Ceftriaxone | >8 | >8 | 79.9 | 19.9 |
| Ciprofloxacin | >8 | >8 | 78.8 | 21.2 |
| Trimethoprim/Sulfamethoxazole | >8 | >8 | 70.5 | 29.5 |
| Nitrofurantoin | 16 | 64 | 87.9 | 12.1 |
Table 2: Performance of Different Susceptibility Testing Methods for Mecillinam against E. coli (n=45) Compared to Agar Dilution (Reference Method)
| Method | Categorical Agreement (%) | Very Major Errors (VME) |
| Disk Diffusion | 95.6 | 0 |
| VITEK 2 | 93.3 | 0 |
Table 3: Susceptibility of Carbapenemase-Producing Enterobacterales (CPE) to Mecillinam
| Organism | Number of Isolates | % Susceptible to Mecillinam |
| E. coli | 30 | 40.0 |
| E. cloacae | 13 | 53.8 |
| K. pneumoniae | 47 | 8.5 |
| Overall | 105 | 21.9 |
Conclusion
Mecillinam remains a potent antibiotic against many common uropathogens, including some multidrug-resistant strains. Accurate in vitro susceptibility testing is paramount for its effective clinical use. Agar dilution is the gold standard for MIC determination, while disk diffusion and some automated systems like VITEK 2 can be reliable alternatives, especially for E. coli. Researchers and clinicians must adhere to standardized protocols and interpret results using the latest breakpoints from bodies like EUCAST and CLSI to ensure optimal patient outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 1617. Mecillinam susceptibility against Enterobacterales isolated from urinary tract infections from US patients in 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
Application Notes and Protocols for Tracer Studies Using Deuterium-Labeled Mecillinam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecillinam (B1665348) is a β-lactam antibiotic with a unique mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] It is often administered as the orally bioavailable prodrug pivmecillinam (B1664848), which is rapidly hydrolyzed to the active form, mecillinam.[1][4] Tracer studies using deuterium-labeled mecillinam are invaluable for delineating its absorption, distribution, metabolism, and excretion (ADME) profile, providing critical data for drug development and understanding its pharmacokinetic and pharmacodynamic properties.[5][6] Deuterium (B1214612) labeling offers a stable isotope tracer that can be readily detected by mass spectrometry.[6][7]
These application notes provide a comprehensive overview and detailed protocols for conducting tracer studies with deuterium-labeled mecillinam.
Mechanism of Action and Metabolism
Mecillinam exerts its bactericidal effect by specifically inhibiting PBP2, which is essential for the elongation of the bacterial cell wall.[1][2][3] This targeted action leads to the formation of spherical cells that are unable to divide, ultimately resulting in cell lysis.[1][8] Unlike many other β-lactam antibiotics, mecillinam's high specificity for PBP2 contributes to its efficacy against certain resistant strains and a lower propensity for causing collateral damage to gut flora.[1][3]
Pivmecillinam, the pivaloyloxymethyl ester prodrug of mecillinam, enhances oral bioavailability.[1][9] Following oral administration, it is absorbed and rapidly converted to active mecillinam by esterases in the blood and other tissues.[1][4] Mecillinam is primarily excreted unchanged in the urine, with a significant portion of the dose recovered in its active form.[10][11]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for mecillinam, which are essential for designing and interpreting tracer studies.
| Parameter | Value | Species | Administration | Reference |
| Bioavailability (as Pivmecillinam) | 60-70% | Human | Oral | [4] |
| Plasma Half-life | 51.1 ± 8.6 min | Human | Intravenous | [10] |
| Volume of Distribution | 0.23 ± 0.04 L/kg | Human | Intravenous | [10] |
| Plasma Clearance | 3.5 ± 0.4 ml/min/kg | Human | Intravenous | [10] |
| Renal Clearance | 2.5 ± 0.4 ml/min/kg | Human | Intravenous | [10] |
| Urinary Excretion (unchanged) | ~71% within 24h | Human | Intravenous | [10] |
| Urinary Recovery (from Pivmecillinam) | ~45% in 6h | Human | Oral | [12] |
| Peak Plasma Levels (10 mg/kg IV) | 34-80 µg/mL | Human | Intravenous | [10] |
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled Mecillinam
Protocol 2: In Vivo Tracer Study in a Rodent Model
This protocol outlines the oral administration of deuterium-labeled pivmecillinam to rats and subsequent sample collection for pharmacokinetic analysis.
Materials:
-
Deuterium-labeled Pivmecillinam
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for separate urine and feces collection
-
EDTA-coated microcentrifuge tubes for blood collection
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Dosing Solution Preparation: Prepare a homogenous suspension of deuterium-labeled pivmecillinam in the vehicle at a concentration suitable for the desired dose (e.g., 20 mg/kg).
-
Dosing: Administer the dosing solution to fasted rats via oral gavage.
-
Sample Collection:
-
Blood: Collect blood samples (approx. 200 µL) via the tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into EDTA-coated tubes.
-
Urine and Feces: House rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 4°C to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Urine: Record the volume of urine collected at each interval and store an aliquot at -80°C.
-
Feces: Record the wet weight of feces and store at -80°C.
-
-
Sample Analysis: Analyze plasma, urine, and homogenized fecal samples for the presence and concentration of deuterium-labeled mecillinam and its potential metabolites using a validated LC-MS/MS method.
Protocol 3: Analytical Method for Deuterium-Labeled Mecillinam using LC-MS/MS
This protocol provides a general framework for the quantification of deuterium-labeled mecillinam in biological matrices. The method should be validated according to regulatory guidelines.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Formic acid
-
Methanol (MeOH)
-
Ultrapure water
-
Internal Standard (IS) - a suitable non-labeled or differently labeled analogue
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ACN containing the internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN/MeOH (1:1, v/v)
-
Use a gradient elution to separate the analyte from matrix components.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for deuterium-labeled mecillinam and the internal standard. For example, for non-labeled mecillinam, a transition of m/z 326.1→167.1 has been reported.[16] A corresponding shift would be expected for the deuterated analogue.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of deuterium-labeled mecillinam in the corresponding biological matrix.
-
Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Experimental workflow for an in vivo tracer study.
Caption: Metabolic pathway of deuterium-labeled Pivmecillinam.
References
- 1. benchchem.com [benchchem.com]
- 2. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. urology-textbook.com [urology-textbook.com]
- 5. hwb.gov.in [hwb.gov.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 10. Pharmacokinetics of mecillinam in health subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary excretion of mecillinam by volunteers receiving film-coated tablets of pivmecillinam hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of deuterium- and tritium-labeled 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Mecillinam-d12 in Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of Mecillinam (B1665348) using its deuterated internal standard, Mecillinam-d12. The focus is on anticipating and mitigating matrix effects to ensure accurate and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in the bioanalysis of Mecillinam?
This compound is a stable isotope-labeled (SIL) internal standard of Mecillinam.[1] It is a deuterated analog, meaning some hydrogen atoms in the Mecillinam molecule have been replaced with deuterium, a heavier isotope of hydrogen. This slight increase in mass allows it to be distinguished from the unlabeled Mecillinam by a mass spectrometer.[2] this compound is considered the "gold standard" for an internal standard because its chemical and physical properties are nearly identical to Mecillinam. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[2]
Q2: What are matrix effects and how do they impact the quantification of Mecillinam?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as Mecillinam, by co-eluting compounds from the biological matrix (e.g., plasma, urine).[3][4] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate and imprecise quantification.[3] Phospholipids (B1166683) are a common cause of matrix effects in bioanalysis.[5]
Q3: How does this compound help in overcoming matrix effects?
Since this compound is structurally and chemically almost identical to Mecillinam, it is assumed to experience the same degree of ion suppression or enhancement from the biological matrix. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving the accuracy and precision of the results.
Q4: Can the use of a deuterated internal standard like this compound introduce any analytical challenges?
Yes, while highly effective, deuterated internal standards can sometimes present challenges such as:
-
Isotopic Crosstalk: The naturally occurring isotopes of Mecillinam (e.g., ¹³C) might contribute to the signal of this compound, especially if the mass difference is small.[6][7] This is more likely to be an issue at high concentrations of Mecillinam.
-
Purity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Mecillinam as an impurity from its synthesis, which can lead to a positive bias in the results.[2]
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts during chromatography.[2] This can be problematic if the separation is not adequate.
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Step |
| Significant Matrix Effects | Ensure that this compound is added to all samples and standards at the very beginning of the sample preparation process to effectively track the analyte. |
| Optimize sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[8] | |
| Modify chromatographic conditions to separate Mecillinam from the regions where matrix effects are most pronounced. This can be assessed using a post-column infusion experiment.[3] | |
| Inconsistent Sample Preparation | Automate liquid handling steps where possible to minimize human error. |
| Ensure thorough vortexing and mixing at all stages. | |
| Inappropriate Internal Standard Concentration | Optimize the concentration of this compound. A common practice is to use a concentration that yields a response similar to the analyte at the mid-point of the calibration curve. |
Issue 2: Non-Linear Calibration Curve at High Concentrations
| Potential Cause | Troubleshooting Step |
| Ion Source Saturation | At high concentrations, the analyte and internal standard can compete for ionization, leading to a disproportionate response.[2] Dilute the samples to bring the analyte concentration within the linear range of the assay. |
| Optimize the concentration of the internal standard. In some cases, a higher concentration of the internal standard can help to normalize ionization suppression effects.[2] | |
| Isotopic Crosstalk | Assess the contribution of the Mecillinam signal to the this compound signal by injecting a high concentration of unlabeled Mecillinam and monitoring the internal standard's mass transition.[6] |
| If crosstalk is significant, consider using a mathematical correction if your software allows for it.[7] |
Issue 3: Variable Internal Standard (this compound) Response
| Potential Cause | Troubleshooting Step |
| Inconsistent Addition of Internal Standard | Review the procedure for adding the internal standard to ensure consistency. Use a calibrated pipette and ensure it is added to every sample, calibrator, and QC. |
| Degradation of Internal Standard | Verify the stability of this compound in the stock and working solutions under the storage and handling conditions. |
| Matrix Effects Specific to Certain Samples | Investigate if the variability correlates with specific sample lots or patient populations. This can be done by evaluating the matrix factor from at least six different sources of the biological matrix. |
Data Presentation
The following table illustrates the expected improvement in accuracy and precision when using this compound as an internal standard compared to an analysis without an internal standard or with a structural analog internal standard in the presence of significant matrix effects.
This data is representative and intended for illustrative purposes, as a direct comparative study for Mecillinam was not available in the public search results.
| Parameter | Without Internal Standard | With Structural Analog IS | With this compound (SIL-IS) |
| Accuracy (% Bias) | ± 25% | ± 15% | < ± 5% |
| Precision (%CV) | > 20% | > 15% | < 10% |
| Matrix Effect (% Suppression/Enhancement) | Uncompensated | Inconsistent Compensation | Effectively Compensated |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is adapted from a published method for Mecillinam in human plasma.[9][10][11]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (concentration to be optimized during method development).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
These parameters are a starting point and should be optimized for your specific instrumentation.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., UltimateXB-C18).[9]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol[9]
-
-
Gradient: Optimize to achieve good separation of Mecillinam from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions (Hypothetical):
-
Mecillinam: m/z 326.1 → 167.1[9]
-
This compound: m/z 338.1 → 179.1 (This is a hypothetical transition and should be determined experimentally)
-
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of Mecillinam using this compound.
Caption: Logical relationship demonstrating how this compound compensates for matrix effects.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing LC-MS/MS Parameters for Mecillinam-d12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the analysis of Mecillinam using its deuterated internal standard, Mecillinam-d12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterium-labeled version of Mecillinam, where 12 hydrogen atoms have been replaced with deuterium (B1214612) atoms.[1][2] It is used as an internal standard in LC-MS/MS analysis to improve the accuracy and precision of Mecillinam quantification.[1][2] Since this compound is chemically almost identical to Mecillinam, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample matrix effects, extraction recovery, and instrument response.
Q2: What are the main challenges in the LC-MS/MS analysis of Mecillinam?
A2: The primary challenge in analyzing Mecillinam is its instability. As a β-lactam antibiotic, Mecillinam is susceptible to hydrolysis, which can be influenced by pH and temperature.[3] Its prodrug, Pivmecillinam, is designed to rapidly hydrolyze to the active Mecillinam in the body. Therefore, careful sample handling, including acidification and controlled temperatures, is crucial to prevent degradation during sample collection, storage, and preparation.
Q3: What are the expected precursor ions for Mecillinam and this compound in positive ion mode?
A3: In positive electrospray ionization (ESI) mode, Mecillinam typically forms a protonated molecule [M+H]⁺. The molecular weight of Mecillinam is approximately 325.4 g/mol , so its precursor ion is observed at an m/z of 326.1. This compound has a molecular weight of approximately 337.5 g/mol , so its expected precursor ion [M+D]⁺ or [M-H+D+H]⁺ would be around m/z 338.5.
Q4: Can I use other internal standards if this compound is unavailable?
A4: While a stable isotope-labeled internal standard like this compound is ideal, other compounds can be used. For instance, a published method for Mecillinam quantification successfully utilized Cephalexin as an internal standard. However, it's important to validate the chosen internal standard thoroughly to ensure it adequately mimics the behavior of Mecillinam and provides reliable quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of Mecillinam.
Issue 1: Low or no signal for Mecillinam.
-
Question: I am not seeing any peak, or the signal intensity for Mecillinam is very low. What could be the cause?
-
Answer:
-
Analyte Degradation: Mecillinam is unstable and can degrade rapidly. Ensure that samples are collected and stored properly (acidified and frozen). During sample preparation, keep samples on ice and minimize the time they are at room temperature.
-
Incorrect MS/MS Transitions: Verify that you are using the correct precursor and product ions for Mecillinam. A common transition is m/z 326.1 → 167.1.
-
Ion Source Parameters: Optimize the ion source settings, including temperature, gas flows, and capillary voltage, to ensure efficient ionization of Mecillinam.
-
Sample Preparation Issues: Inefficient protein precipitation can lead to loss of the analyte. Ensure complete precipitation and proper extraction of the supernatant.
-
Issue 2: High variability in results.
-
Question: My replicate injections are showing high variability in peak area. What should I check?
-
Answer:
-
Inconsistent Sample Handling: Due to the instability of Mecillinam, inconsistent timing or temperature during sample preparation can lead to variable degradation and, consequently, variable results. Standardize your workflow precisely.
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement, leading to variability. The use of a deuterated internal standard like this compound is the best way to correct for this. If you are not using one, consider improving your sample cleanup procedure.
-
Internal Standard Performance: If you are using this compound, check its response. If the internal standard signal is also highly variable, it could indicate issues with the autosampler, injection volume, or overall system stability.
-
Issue 3: Peak fronting or tailing.
-
Question: The chromatographic peak for Mecillinam is not symmetrical. What can I do to improve the peak shape?
-
Answer:
-
Injection Solvent: Ensure your injection solvent is not significantly stronger than the initial mobile phase. A mismatch can cause peak distortion.
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Mecillinam may have secondary interactions with the column stationary phase. Ensure the mobile phase pH is appropriate. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.
-
Column Contamination: Contaminants from the sample matrix can build up on the column and affect peak shape. Use a guard column and consider a more thorough sample cleanup.
-
Issue 4: Carryover of Mecillinam in blank injections.
-
Question: I am observing a Mecillinam peak in my blank injections after running a high-concentration sample. How can I reduce carryover?
-
Answer:
-
Autosampler Wash: The autosampler is a common source of carryover. Optimize the needle wash procedure by using a strong solvent (e.g., a high percentage of organic solvent) and increasing the wash volume and duration.
-
Column Carryover: Mecillinam may be retained on the column and elute slowly. A thorough column wash with a strong solvent at the end of each run can help.
-
Injection of a "Strong" Blank: Injecting a blank solution containing a high percentage of organic solvent after high-concentration samples can help to flush out any residual analyte from the system.
-
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is based on a protein precipitation method.
-
Sample Thawing: Thaw frozen plasma samples on ice to minimize degradation.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for injection.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
These parameters are a starting point and should be optimized for your specific instrument and application.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~350°C |
| Desolvation Gas Flow | Instrument dependent |
| Nebulizer Gas Pressure | Instrument dependent |
| Collision Gas | Argon |
| MRM Transitions | |
| Mecillinam | Precursor: 326.1 m/z, Product: 167.1 m/z |
| This compound | Precursor: ~338.1 m/z, Product: To be determined experimentally (likely 167.1 or a shifted fragment) |
| Collision Energy | To be optimized for each transition |
Quantitative Data Summary
The following table summarizes typical validation parameters from a published LC-MS/MS method for Mecillinam, which can serve as a benchmark for your method development.
Table 2: Example Validation Data for Mecillinam Analysis
| Parameter | Result |
| Linearity Range | 10.0 - 15,000 ng/mL |
| LLOQ | 10.0 ng/mL |
| Intra-day Precision | < 5.5% |
| Inter-day Precision | < 6.1% |
| Accuracy | Within -8.1% to 13.0% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Mecillinam.
Caption: Troubleshooting logic for low Mecillinam signal.
References
Troubleshooting Poor Peak Shape for Mecillinam-d12: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak shape during the analysis of Mecillinam-d12.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the chromatographic analysis of this compound, presented in a question-and-answer format.
Question 1: Why am I observing peak fronting or tailing for my this compound peak?
Answer: Peak asymmetry, such as fronting or tailing, is a common issue in chromatography and can arise from several factors. For basic compounds like Mecillinam (B1665348), tailing is often observed.
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Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Ionized silanol (B1196071) groups on the surface of silica-based columns are a frequent cause of tailing for basic analytes.[1]
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Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes, often fronting.[2][3]
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Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase, contributing to poor peak shape.
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Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peaks for all analytes.[4]
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
pH Adjustment: Ensure the mobile phase pH is appropriate for Mecillinam. A common starting point for the analysis of Mecillinam is a mobile phase consisting of water with 0.1% formic acid and methanol (B129727).[5] This acidic condition helps to suppress the ionization of silanol groups on the column and promotes a consistent ionization state for the analyte.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH. Doubling the buffer concentration can sometimes resolve peak shape issues.
-
-
Check for Column Overload:
-
Reduce the injection volume or dilute the sample to see if the peak shape improves.
-
-
Evaluate the Column:
-
Guard Column: If using a guard column, remove it and re-inject the sample. If the peak shape improves, the guard column is likely the issue and should be replaced.
-
Column Flushing: Flush the column with a strong solvent to remove potential contaminants.
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Column Replacement: If the problem persists, the analytical column may be degraded and require replacement.
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Question 2: My this compound peak is broad, leading to poor resolution. What could be the cause?
Answer: Peak broadening can significantly impact the accuracy and precision of your analysis by reducing resolution and sensitivity.
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Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
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Column Packing Issues: Voids or channels in the column packing material can lead to non-uniform flow paths and peak broadening. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
Flow Rate: A flow rate that is too high can result in poor separation and broader peaks.
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Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, leading to peak broadening.
Troubleshooting Steps:
-
Optimize System Connections:
-
Minimize the length and internal diameter of all tubing.
-
Ensure all fittings are properly tightened to avoid dead volume.
-
-
Adjust Flow Rate:
-
Optimize the flow rate for your column dimensions and particle size. Slower flow rates generally improve resolution but increase run times.
-
-
Control Temperature:
-
Use a column oven to maintain a stable and consistent temperature throughout the analysis.
-
-
Column Inspection:
-
If you suspect issues with the column packing, consider replacing the column.
-
Question 3: I'm using this compound as an internal standard, and I'm seeing a slight retention time shift compared to the unlabeled Mecillinam. Is this normal?
Answer: Yes, a slight difference in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon in reversed-phase chromatography. This is often referred to as the "isotope effect".
-
Isotope Effect: Deuterated compounds can have slightly different physicochemical properties, leading to altered interactions with the stationary phase. In reversed-phase LC, deuterated compounds often elute slightly earlier than their non-deuterated analogs.
Troubleshooting and Optimization:
-
Co-elution is Not Always Necessary: While perfect co-elution is ideal, it is not always achievable. The key is to ensure that the chromatographic separation is consistent and reproducible.
-
Integration Parameters: Adjust your data acquisition and processing methods to correctly integrate both the analyte and internal standard peaks, even with a slight retention time difference.
-
Method Validation: During method validation, carefully assess the impact of this chromatographic shift on the accuracy and precision of your quantitative results.
Summary of Key Experimental Parameters
For the analysis of Mecillinam, a validated LC-MS/MS method provides a good starting point for developing a method for this compound.
| Parameter | Recommended Condition |
| Column | UltimateXB-C18 |
| Mobile Phase | Water with 0.1% Formic Acid and Methanol |
| Detection | Positive Ion Mode Mass Spectrometry |
| Sample Preparation | Protein precipitation with acetonitrile (B52724) |
Experimental Protocol: LC-MS/MS Analysis of Mecillinam
The following protocol is based on a validated method for the determination of Mecillinam in human plasma and can be adapted for this compound.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Cephalexin). b. Vortex the mixture for 1 minute. c. Centrifuge at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions: a. LC System: Agilent 1200 series or equivalent. b. Column: UltimateXB-C18 (2.1 mm x 50 mm, 3 µm) or equivalent. c. Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B). d. Flow Rate: 0.3 mL/min. e. Injection Volume: 5 µL. f. MS System: API 4000 triple quadrupole mass spectrometer or equivalent. g. Ionization Mode: Positive Electrospray Ionization (ESI+). h. MRM Transitions:
- Mecillinam: m/z 326.1 → 167.1
- Pivmecillinam (B1664848): m/z 440.2 → 167.1
- Cephalexin (IS): m/z 348.1 → 158.1 (Note: The MRM transition for this compound will need to be determined based on its mass, but the fragmentation pattern is expected to be similar to Mecillinam.)
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
References
- 1. waters.com [waters.com]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic exchange of Mecillinam-d12 in solution
Welcome to the Technical Support Center for Mecillinam-d12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium (B1214612) labels located?
A1: this compound is a deuterated analog of the antibiotic Mecillinam (B1665348). The deuterium atoms are located on the azepane ring, as indicated by its IUPAC name: (2S, 5R, 6R)-6-(((E)-(azepan-1-yl-d12)methylene)amino)-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The deuterium labels are on a saturated heterocyclic ring, which makes them generally stable and not prone to direct chemical exchange.
Q2: What is the primary stability concern for this compound in solution?
A2: The main concern for this compound is not the direct exchange of deuterium atoms with hydrogen from the solvent. Instead, the primary issue is the chemical degradation of the entire molecule, particularly through hydrolysis of the β-lactam ring. This degradation is accelerated under acidic and basic conditions.[1] The degradation of the molecule can lead to the loss of the deuterated azepane sidechain, which would render it ineffective as an internal standard for quantification of Mecillinam.
Q3: What are the ideal storage conditions for this compound stock solutions?
A3: To ensure the long-term stability of this compound, stock solutions should be stored at low temperatures, protected from light. For long-term storage, -20°C or colder is recommended.[2] It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Which solvents are recommended for preparing this compound solutions?
A4: For stock solutions, aprotic solvents such as acetonitrile (B52724) or DMSO are preferred to minimize the risk of hydrolysis. For working solutions that require aqueous buffers, it is crucial to control the pH and temperature to slow down degradation.
Q5: How does pH affect the stability of this compound?
A5: The stability of the parent compound, Mecillinam, is highly pH-dependent. The β-lactam ring is susceptible to hydrolysis in both acidic (pH < 4) and basic (pH > 8) conditions.[1] Therefore, it is critical to maintain the pH of this compound solutions within a neutral or slightly acidic range (pH 4-7) to minimize degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Problem 1: Loss of this compound signal during sample analysis.
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Possible Cause: Chemical degradation of this compound due to inappropriate pH or high temperature.
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Solution:
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Ensure the pH of all solutions, including sample matrices and mobile phases, is within the optimal range of 4-7.
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Maintain low temperatures (4°C) during sample preparation and analysis. Use a cooled autosampler if possible.
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Minimize the time samples are stored in solution before analysis.
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Problem 2: Inaccurate quantification of Mecillinam using this compound as an internal standard.
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Possible Cause: Differential degradation of Mecillinam and this compound in the sample matrix.
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Solution:
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Perform a stability assessment of both Mecillinam and this compound in the specific sample matrix under the experimental conditions.
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Ensure that the internal standard is added to the samples as late as possible in the workflow to minimize exposure to harsh conditions.
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Problem 3: Appearance of unexpected peaks in the chromatogram.
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Possible Cause: Formation of degradation products of this compound.
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Solution:
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Use mass spectrometry to identify the unexpected peaks. Common degradation products of penicillins involve the opening of the β-lactam ring.
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Optimize sample preparation and analytical conditions to minimize degradation.
-
Data Presentation
The following tables summarize the expected stability of this compound under various conditions based on the known stability of Mecillinam and general principles for handling deuterated compounds. Note: This is hypothetical data and should be confirmed experimentally.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | Incubation Time (hours) | Expected % Recovery of this compound |
| 2 | 4 | < 50% |
| 4 | 24 | > 90% |
| 7 | 24 | > 95% |
| 9 | 4 | < 60% |
Table 2: Effect of Temperature on this compound Stability in pH 7 Buffer
| Temperature (°C) | Incubation Time (hours) | Expected % Recovery of this compound |
| 4 | 48 | > 98% |
| 25 | 24 | > 95% |
| 37 | 8 | < 85% |
Table 3: Effect of Solvent on this compound Stability at 25°C
| Solvent | Incubation Time (hours) | Expected % Recovery of this compound |
| Acetonitrile | 48 | > 99% |
| DMSO | 48 | > 99% |
| Methanol | 24 | > 95% |
| Water (pH 7) | 24 | > 95% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound and dissolve it in high-purity, anhydrous acetonitrile or DMSO.
-
Store the stock solution in an amber vial at -20°C or colder.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent or buffer immediately before use.
-
If using an aqueous buffer, ensure the pH is between 4 and 7 and keep the solution on ice.
-
Protocol 2: Assessment of this compound Stability in a Given Matrix
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Prepare two sets of samples by spiking a known concentration of this compound into the blank matrix.
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Analyze one set of samples immediately (T=0).
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Incubate the second set of samples under the desired experimental conditions (e.g., specific temperature and duration).
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After incubation, process and analyze the samples using a validated LC-MS/MS method.
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Compare the peak area of this compound in the incubated samples to the T=0 samples to determine the percentage of recovery.
Protocol 3: LC-MS/MS Method for this compound Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Mecillinam from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for Mecillinam and this compound. (Note: Specific transitions should be optimized in the user's laboratory).
-
Visualizations
Caption: Experimental workflow for handling and analyzing this compound.
References
Technical Support Center: Mass Spectrometry Analysis of Mecillinam-d12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for Mecillinam-d12 in mass spectrometry-based bioanalysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Mecillinam (B1665348) using its deuterated internal standard, this compound.
Issue 1: Poor Peak Response and Inconsistent Results for this compound
Question: I am observing a poor and inconsistent signal for my internal standard, this compound, which is affecting the accuracy and reproducibility of my results. What are the potential causes and how can I troubleshoot this?
Answer: A diminished and variable signal for a deuterated internal standard like this compound is a common indicator of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1][2] The following steps can help identify and mitigate this issue.
Troubleshooting Workflow:
Caption: Troubleshooting logic for addressing poor this compound signal.
Detailed Steps:
-
Verify Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] This can lead to differential ion suppression. Overlay the chromatograms of Mecillinam and this compound to ensure they are co-eluting. If not, adjust your chromatographic method.
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Identify Ion Suppression Zones with a Post-Column Infusion Experiment: This experiment helps to pinpoint the regions in your chromatogram where ion suppression is most severe.[3][4] A detailed protocol is provided in the "Experimental Protocols" section.
-
Enhance Sample Preparation: If ion suppression is confirmed, improving your sample cleanup is a crucial step. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation. Phospholipids are common culprits for ion suppression in plasma samples.
-
Optimize Chromatography: If sample preparation improvements are insufficient, modify your chromatographic method to separate Mecillinam and this compound from the ion-suppressing region of the chromatogram. This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Sample Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample. However, this may compromise the limit of quantification for Mecillinam.
Issue 2: Inaccurate Quantification Despite Using a Deuterated Internal Standard
Question: My quantification is inaccurate, showing high variability, even though I am using this compound as an internal standard. What could be the issue?
Answer: While deuterated internal standards are the gold standard, they are not immune to issues that can lead to inaccurate quantification. Besides differential ion suppression due to poor co-elution, other factors can contribute to this problem.
Potential Causes and Solutions:
-
Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on certain positions of a molecule can exchange with protons from the solvent, especially under acidic or basic conditions.
-
Solution: Ensure the deuterium labels on this compound are on stable positions (e.g., on a carbon atom not adjacent to a heteroatom). Avoid harsh pH conditions during sample preparation and in the mobile phase.
-
-
Purity of the Internal Standard: The presence of unlabeled Mecillinam in your this compound standard will lead to an overestimation of the analyte concentration.
-
Solution: Always obtain a certificate of analysis from the supplier detailing the isotopic and chemical purity of the standard.
-
-
Non-linear Response: At high concentrations, the detector response may become non-linear, and the internal standard may not compensate effectively.
-
Solution: Ensure you are working within the linear dynamic range of your assay for both the analyte and the internal standard.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix. These interfering molecules compete with the analyte for ionization in the MS source, leading to a decreased number of analyte ions reaching the detector. This can result in poor sensitivity, inaccurate quantification, and poor reproducibility.
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution. The matrix effect (ME) is calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Quantitative Data on Matrix Effects with Different Sample Preparation Techniques:
| Sample Preparation Method | Analyte | Typical Matrix Effect (%) | Reference |
| Protein Precipitation | This compound | 75-90% | |
| Liquid-Liquid Extraction | This compound | 90-105% | |
| Solid-Phase Extraction | This compound | 95-105% |
Note: These are typical values and can vary depending on the specific experimental conditions.
Q3: Is Atmospheric Pressure Chemical Ionization (APCI) less prone to ion suppression than Electrospray Ionization (ESI)?
A3: For some compounds, APCI can be less susceptible to matrix effects compared to ESI. This is because APCI is a gas-phase ionization technique, which can be less affected by non-volatile matrix components that interfere with the droplet evaporation process in ESI. If you are experiencing significant ion suppression with ESI, exploring APCI as an alternative ionization source may be beneficial.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify the regions of a chromatogram where ion suppression occurs.
Experimental Workflow:
Caption: Workflow for a post-column infusion experiment.
Methodology:
-
Preparation: Prepare a solution of this compound in the initial mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
System Setup: Connect a syringe pump containing the this compound solution to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-union.
-
Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min) while the LC mobile phase is flowing at its normal rate.
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Baseline Acquisition: Once a stable baseline signal for this compound is observed, inject a blank matrix sample that has been subjected to the same extraction procedure as your study samples.
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Data Analysis: Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression. By comparing the retention time of Mecillinam with these suppression zones, you can assess the risk of matrix effects.
Protocol 2: LC-MS/MS Parameters for Mecillinam Analysis
The following are typical starting parameters for the analysis of Mecillinam and this compound in human plasma.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Mecillinam) | To be optimized (example: m/z 326.1 -> 167.1) |
| MRM Transition (this compound) | To be optimized based on the mass shift |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Optimizing Mecillinam-d12 Recovery from Biological Matrices
Welcome to the technical support center for the bioanalysis of Mecillinam-d12. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of this compound from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterium-labeled version of Mecillinam (B1665348), a β-lactam antibiotic. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is commonly used as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it closely mimics the behavior of the unlabeled analyte (Mecillinam) during sample preparation and analysis, helping to correct for variability in extraction recovery and matrix effects.
Q2: What are the main challenges in recovering this compound from biological matrices?
The primary challenges in recovering this compound, similar to its non-labeled counterpart Mecillinam, from biological matrices such as plasma, serum, or urine include:
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Protein Binding: Mecillinam can bind to plasma proteins, which can hinder its extraction.
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Analyte Stability: As a β-lactam antibiotic, Mecillinam is susceptible to degradation, particularly in certain pH conditions and temperatures. One study suggests that an acidification step can enhance the stability of pivmecillinam (B1664848) and mecillinam in plasma.[1][2]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification accuracy.[3][4]
-
Low Recovery: Inefficient extraction methods can lead to the loss of the analyte, resulting in poor recovery and reduced sensitivity of the assay.[5][6][7]
Q3: Which sample preparation techniques are recommended for this compound?
The most commonly employed and effective techniques for the extraction of small molecules like this compound from biological matrices are:
-
Protein Precipitation (PPT): This is a simple and widely used method for plasma and serum samples.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): This is a more selective method that can provide cleaner extracts and higher concentration factors.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses common issues related to low recovery of this compound and provides potential solutions.
Issue 1: Low recovery using Protein Precipitation (PPT)
| Possible Cause | Troubleshooting Steps |
| Inefficient protein removal | - Optimize precipitant-to-sample ratio: A higher ratio (e.g., 3:1 or 4:1 of solvent to plasma) can improve protein removal efficiency. Acetonitrile (B52724) is highly effective, with studies showing >96% protein removal at a 2:1 ratio.[8][9] - Ensure thorough mixing: Vortex the sample vigorously after adding the precipitating agent to ensure complete protein denaturation. - Optimize incubation time and temperature: A short incubation period at a low temperature (e.g., -20°C for 30 minutes) can enhance protein precipitation. |
| Analyte co-precipitation with proteins | - Adjust the pH of the sample or precipitation solvent: Altering the pH can change the protein binding characteristics of this compound. - Consider alternative precipitation agents: While acetonitrile is common, trichloroacetic acid (TCA) or zinc sulfate (B86663) can also be effective.[8][9] However, ensure compatibility with your LC-MS/MS system. |
| Supernatant transfer issues | - Careful pipetting: Avoid aspirating the precipitated protein pellet when transferring the supernatant. - Centrifugation optimization: Ensure complete pelleting of the proteins by optimizing centrifugation speed and time. |
Issue 2: Low recovery using Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Steps |
| Inappropriate extraction solvent | - Solvent polarity mismatch: The polarity of the extraction solvent should be matched to that of this compound. Since Mecillinam is a relatively polar compound, a more polar organic solvent might be necessary.[10][11] - Experiment with different solvents: Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane). |
| Incorrect pH of the aqueous phase | - Optimize pH for neutral form: Adjust the pH of the sample to ensure this compound is in its neutral, un-ionized form, which will have higher solubility in the organic solvent. For acidic drugs, the pH should be adjusted to be at least 2 units below the pKa.[10] |
| Insufficient phase separation or emulsion formation | - Increase centrifugation time or speed: This can help to break up emulsions. - "Salting out": Add a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase to increase its polarity and promote phase separation.[12] - Use a different extraction solvent. |
| Incomplete extraction | - Increase the solvent-to-sample ratio: A higher volume of organic solvent can improve extraction efficiency.[12] - Perform multiple extractions: Two or three extractions with smaller volumes of organic solvent are often more efficient than a single extraction with a large volume. |
Issue 3: Low recovery using Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Steps |
| Inappropriate sorbent selection | - Mismatch of retention mechanism: Ensure the sorbent chemistry is appropriate for this compound. For a polar compound, a reversed-phase sorbent (like C18 or a polymer-based sorbent) is often suitable, but the specific choice depends on the analyte's properties.[5][7] - Test different sorbent types: Consider mixed-mode or ion-exchange sorbents if reversed-phase is not effective. |
| Breakthrough during sample loading | - Sample solvent too strong: If the sample is dissolved in a solvent with high organic content, the analyte may not be retained on the sorbent. Dilute the sample with a weaker solvent (e.g., water or a low percentage of organic solvent).[7] - Loading flow rate too high: A slower flow rate allows for better interaction between the analyte and the sorbent.[7] - Incorrect pH: Adjust the sample pH to ensure the analyte is in a form that will be retained by the sorbent (e.g., ionized for ion-exchange, neutral for reversed-phase).[6][13] |
| Analyte loss during washing | - Wash solvent is too strong: The wash solvent may be eluting the analyte along with interferences. Reduce the organic content of the wash solvent.[5][14] |
| Incomplete elution | - Elution solvent is too weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic strength of the elution solvent or use a different solvent.[5][14] - Incorrect pH in elution solvent: For ion-exchange sorbents, the pH of the elution solvent must be adjusted to neutralize the charge of the analyte or sorbent. For reversed-phase, adjusting the pH to ionize the analyte can sometimes improve elution. - Insufficient elution volume: Use a larger volume of elution solvent or perform multiple elutions.[5] |
Data Presentation
The following tables summarize typical recovery rates for β-lactam antibiotics from biological matrices using different extraction techniques. While specific data for this compound is limited, these values provide a general benchmark.
Table 1: Typical Recovery Rates of β-Lactam Antibiotics by Extraction Method
| Extraction Method | Biological Matrix | Typical Recovery Range (%) | References |
| Protein Precipitation | Plasma | 77 - 97 | [15] |
| Liquid-Liquid Extraction | Milk, Kidney, Muscle | 34 - 96 | [16] |
| Solid-Phase Extraction | Kidney, Water, Soil | 55 - >90 | [17][18][19][20] |
Table 2: Comparison of Protein Precipitation Methods for Protein Removal
| Precipitation Agent | Ratio (Agent:Plasma) | Protein Removal Efficiency (%) | References |
| Acetonitrile | 2:1 | >96 | [8][9] |
| Trichloroacetic Acid (TCA) | 2:1 | >92 | [8][9] |
| Zinc Sulfate | 2:1 | >91 | [8][9] |
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples with Acetonitrile
This protocol is adapted from methods used for the analysis of Mecillinam in human plasma.[1][2]
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound internal standard to the plasma sample.
-
Acidification (Optional but Recommended for Stability): Add a small volume of a weak acid (e.g., 10 µL of 1% formic acid in water) and vortex briefly. This step has been shown to improve the stability of Mecillinam.[1][2]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Incubation (Optional): Place the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to increase the concentration of the analyte.
-
Analysis: Inject an aliquot of the final sample into the LC-MS/MS system for analysis.
Visualizations
Experimental Workflow for Protein Precipitation
Caption: Workflow for this compound extraction from plasma using protein precipitation.
Troubleshooting Logic for Low Recovery
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 2. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. specartridge.com [specartridge.com]
- 14. youtube.com [youtube.com]
- 15. btrc-charity.org [btrc-charity.org]
- 16. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin [mdpi.com]
- 17. Confirmatory and quantitative analysis of beta-lactam antibiotics in bovine kidney tissue by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Deuterium scrambling issues in Mecillinam-d12 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mecillinam-d12. Our focus is to address common challenges, particularly deuterium (B1214612) scrambling, to ensure high isotopic purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete deuteration of the azepane ring in this compound?
A1: Incomplete deuteration of the azepane ring is often due to insufficient H/D exchange during the synthesis of the deuterated azepane intermediate. Factors such as reaction time, temperature, catalyst activity, and the purity of the deuterium source (e.g., D₂O) are critical. For instance, a continuous-flow process for producing d4-azepane has been shown to achieve high isotopic purity through iterative runs, highlighting the importance of reaction conditions.[1]
Q2: I am observing significant amounts of Mecillinam-d11 or lower deuterated species in my final product. What could be the cause?
A2: This issue, known as deuterium scrambling or back-exchange, can occur at several stages:
-
During the coupling reaction: If protic solvents (containing O-H or N-H bonds) are used during the coupling of the deuterated azepane sidechain with 6-aminopenicillanic acid (6-APA), exchange of deuterium for hydrogen can occur.
-
During purification: Exposure to acidic or basic conditions, or the use of protic solvents (e.g., methanol, water) in chromatography or recrystallization, can facilitate H/D exchange.
-
During analysis: Some analytical techniques, such as mass spectrometry with certain ionization methods, can induce in-source scrambling if not optimized.
Q3: How can I minimize deuterium scrambling during the synthesis and purification of this compound?
A3: To minimize scrambling:
-
Use aprotic solvents: Whenever possible, use anhydrous aprotic solvents (e.g., acetonitrile (B52724), dichloromethane (B109758), THF) for reactions and purification.
-
Control pH: Maintain a neutral or near-neutral pH during workup and purification. Strong acids or bases can catalyze H/D exchange.
-
Optimize purification conditions: For chromatography, consider using aprotic mobile phases. If recrystallization is necessary, use anhydrous aprotic solvents. Lyophilization from an appropriate solvent can also be a good final step to remove residual protic solvents.
-
Handle with care: Minimize exposure of the deuterated intermediates and final product to atmospheric moisture.
Q4: What are the best analytical techniques to determine the isotopic purity of this compound?
A4: The primary techniques for determining isotopic purity are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the degree of deuteration by observing the reduction in the signal intensity of the protons on the azepane ring. ²H NMR can directly detect the deuterium atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopic distribution of the molecular ion peak. This allows for the quantification of the relative abundance of this compound, -d11, and other isotopologues.
Q5: Can the deuterium labels on the azepane ring of this compound be considered stable?
A5: The C-D bonds on the azepane ring, particularly at positions alpha to the nitrogen, are the most susceptible to exchange under certain conditions (e.g., acidic or basic catalysis). However, under neutral and anhydrous conditions, they are generally stable. The stability of these deuterons is crucial for the utility of this compound as an internal standard in pharmacokinetic studies.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Isotopic Purity of d4-Azepane Intermediate | Insufficient reaction time or temperature in the H/D exchange reaction. | Increase the reaction time or temperature. Consider using a continuous-flow reactor for better control and iterative deuteration.[1] |
| Inactive or insufficient catalyst. | Use fresh, high-activity catalyst. Optimize the catalyst loading. | |
| Contamination of deuterium source (e.g., D₂O with H₂O). | Use high-purity, sealed D₂O. | |
| Deuterium Scrambling During Coupling with 6-APA | Use of protic solvents (e.g., methanol, ethanol). | Switch to anhydrous aprotic solvents such as dichloromethane (DCM) or acetonitrile (ACN). |
| Presence of acidic or basic impurities. | Neutralize the reaction mixture carefully before workup. Purify intermediates to remove acidic or basic residues. | |
| Loss of Deuterium During Purification | Use of protic solvents in chromatography or recrystallization. | For chromatography, use a mobile phase with aprotic solvents. For recrystallization, select an appropriate anhydrous aprotic solvent. |
| Exposure to acidic or basic conditions during workup or purification. | Maintain a neutral pH throughout the purification process. Use buffered aqueous solutions if necessary. | |
| Inaccurate Isotopic Purity Measurement by MS | In-source H/D exchange or scrambling. | Optimize mass spectrometer source conditions (e.g., cone voltage, source temperature) to minimize fragmentation and in-source reactions. |
| Overlapping isotopic peaks. | Use a high-resolution mass spectrometer to resolve the different isotopologues. | |
| Poor Yield of this compound | Inefficient coupling of deuterated azepane sidechain to 6-APA. | Optimize coupling reaction conditions (coupling agents, temperature, reaction time). Ensure the deuterated azepane intermediate is of high purity. |
| Degradation of the β-lactam ring. | Avoid harsh acidic or basic conditions and high temperatures during the reaction and purification, as the β-lactam ring is sensitive. |
Quantitative Data Summary
The following table summarizes typical isotopic purity data for deuterated intermediates relevant to this compound synthesis.
| Compound | Deuteration Method | Isotopic Purity (%D) | Reference |
| d4-Azepane | Continuous-flow H/D exchange | >98% | [1] |
| Deuterated Amines (general) | RuCl₂(PPh₃)₃ catalyzed H/D exchange | up to 94% | [3] |
Experimental Protocols
Protocol 1: Synthesis of d4-Azepane via Continuous-Flow H/D Exchange
This protocol is adapted from a reported gram-scale synthesis of d4-azepane.[1]
Materials:
-
Azepane
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Catalyst (e.g., Platinum on Carbon)
-
Continuous-flow hydrogenation reactor (e.g., H-Cube Pro™)
Procedure:
-
Prepare a solution of azepane in a suitable solvent or use it neat.
-
Set up the continuous-flow reactor with a cartridge containing the chosen catalyst.
-
Use D₂O as the deuterium source in the reactor.
-
Set the reaction parameters: temperature (e.g., 100-150 °C), pressure (e.g., 50-100 bar), and flow rate (e.g., 1 mL/min).
-
Pump the azepane solution through the heated catalyst bed where the H/D exchange occurs.
-
Collect the product and analyze a small aliquot by ¹H NMR or MS to determine the isotopic enrichment.
-
For higher isotopic purity, the collected product can be recirculated through the reactor for multiple iterative runs.
-
After achieving the desired level of deuteration, the product is isolated, typically as its hydrochloride salt.
Protocol 2: General Procedure for Coupling of d4-Azepane Derivative with 6-APA
This is a general procedure and may require optimization for specific substrates.
Materials:
-
d4-Azepane derivative (e.g., N-formyl-d4-azepane)
-
6-Aminopenicillanic acid (6-APA)
-
Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve the d4-azepane derivative and the coupling agent in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath.
-
In a separate flask, suspend 6-APA in the same anhydrous aprotic solvent and add the base to aid dissolution.
-
Slowly add the 6-APA suspension to the cooled solution of the d4-azepane derivative.
-
Allow the reaction to stir at a low temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a neutral aqueous solution (e.g., brine) and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by chromatography on silica (B1680970) gel using a non-protic eluent system or by recrystallization from an anhydrous aprotic solvent.
Protocol 3: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into the LC-MS system. Use a chromatographic method that provides good separation of Mecillinam from any impurities.
-
Acquire the mass spectrum of the this compound peak in full scan mode with high resolution.
-
Examine the isotopic pattern of the molecular ion ([M+H]⁺).
-
Calculate the theoretical isotopic distribution for this compound and compare it with the experimentally observed distribution.
-
Quantify the relative abundance of the peaks corresponding to the d12, d11, d10, etc., isotopologues to determine the isotopic purity.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low isotopic purity.
References
- 1. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
Technical Support Center: Optimizing Mecillinam-d12 Analysis
Welcome to the technical support center for Mecillinam-d12 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a specific focus on optimizing injection volume.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting injection volume for this compound analysis by LC-MS/MS?
A good starting point for injection volume in LC-MS/MS analysis is typically between 1-5 µL.[1] For highly sensitive assays or when dealing with low concentration samples of this compound, a slightly larger volume may be considered. However, it is crucial to be mindful of potential peak distortion.[1] It's generally recommended that the injection volume should not exceed 1-2% of the total column volume to prevent issues like band broadening.[1][2]
Q2: How does increasing the injection volume affect the analysis of this compound?
Increasing the injection volume can enhance the signal intensity, which is beneficial for low-concentration samples. However, excessive injection volumes can lead to chromatographic problems such as peak fronting (where the front slope of the peak is shallower than the back slope) and peak broadening.[1] This occurs when the injection volume is too large for the column to handle, causing a non-uniform distribution of the analyte at the head of the column.
Q3: What is carryover and how can I minimize it when injecting this compound?
Carryover is the unwanted presence of analyte residues from a previous sample that appear in the analysis of a subsequent sample, which can lead to false signals or unexpected peaks.[3] This is a common issue when a high-concentration sample is followed by a blank or a low-concentration sample. To minimize carryover, you can optimize your mobile phase and gradient conditions to ensure any retained analytes are washed away.[3] Implementing thorough wash protocols for the injection needle, sample loops, and tubing between injections is also a key step.[3][4] Running blank samples after high-concentration samples can help in monitoring and addressing carryover.[3]
Q4: Can the deuterated internal standard (this compound) have a different retention time than the non-deuterated Mecillinam?
Yes, a shift in retention time between a deuterated internal standard and the non-deuterated analyte can occur. This phenomenon is known as the "isotope effect".[5][6] The substitution of hydrogen with deuterium (B1214612) can alter the molecule's physicochemical properties, leading to a slight difference in retention time during liquid chromatography.[6] If this shift is significant, it can lead to the analyte and the internal standard experiencing different degrees of matrix effects, potentially compromising data accuracy.[6]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Fronting, Tailing, or Broadening)
Symptoms:
-
Peak symmetry factor is less than 0.9 (fronting) or greater than 1.2 (tailing).
-
Increased peak width compared to previous injections.
-
Reduced chromatographic resolution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Injection Volume Too Large | Gradually decrease the injection volume in small increments (e.g., 1-2 µL at a time) and observe the effect on peak shape. The optimal volume will provide a good signal without compromising peak shape.[1] |
| Injection Solvent Stronger than Mobile Phase | If possible, dissolve your this compound standard and samples in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume. |
| Column Overload | Reduce the concentration of the injected sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Guide 2: Low Sensitivity or Poor Signal-to-Noise Ratio
Symptoms:
-
Difficulty in detecting the lower limit of quantification (LLOQ).
-
High baseline noise relative to the analyte peak height.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Injection Volume Too Low | Carefully increase the injection volume incrementally. Monitor the signal-to-noise ratio at each step to find the optimal volume that maximizes sensitivity without causing peak distortion.[1] |
| Inefficient Ionization | Optimize mass spectrometer source parameters such as spray voltage, gas flows, and temperature. Lower flow rates can sometimes lead to improved ionization efficiency in electrospray ionization (ESI).[1] |
| Matrix Effects (Ion Suppression) | Evaluate for matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample. If ion suppression is present, improve sample clean-up or adjust chromatographic conditions to separate the analyte from interfering matrix components.[5][7] |
Guide 3: High Carryover
Symptoms:
-
Detection of this compound in blank injections following a high-concentration sample.
-
Inaccurate quantification of low-concentration samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Adsorption to System Components | Implement a robust needle and injection path washing protocol. Use a strong organic solvent, potentially with an acid or base modifier depending on the analyte's properties, in the wash solution.[3][4] |
| Column Carryover | Increase the duration of the high organic phase in the gradient or add a column wash step at the end of each run. |
| Contaminated Autosampler Syringe or Loop | If possible, replace the syringe and sample loop. |
Quantitative Data Summary
The optimal injection volume is a balance between achieving sufficient sensitivity and maintaining good chromatographic performance. The following table provides general guidance on injection volumes for standard analytical LC columns.
| Parameter | Recommendation | Potential Issues if Not Optimal |
| Starting Injection Volume | 1 - 5 µL[1] | - |
| Maximum Recommended Injection Volume | < 1-2% of total column volume[1][2] | Peak broadening, fronting, and reduced resolution.[1] |
| Effect of Increasing Volume | Increased signal intensity[1] | Can lead to column overload and poor peak shape.[8] |
| Effect of Decreasing Volume | Improved peak shape | May result in lower sensitivity. |
Experimental Protocols
Protocol 1: Optimization of Injection Volume
-
Initial Assessment: Begin with a conservative injection volume, for example, 2 µL of a mid-concentration this compound standard.[1]
-
Establish a Baseline: Perform several injections to ensure the reproducibility of the peak area and shape.
-
Incremental Increase: Gradually increase the injection volume in small increments (e.g., 1-2 µL at a time).[1]
-
Monitor Peak Shape and Response: After each increase, carefully examine the chromatogram for any signs of peak broadening or fronting. Also, monitor the peak area or height to assess the change in response.[1]
-
Determine the Optimal Volume: The optimal injection volume will be the highest volume that provides a good signal response without significantly compromising the peak shape or chromatographic resolution.[1]
Visualizations
Caption: Workflow for optimizing injection volume for this compound analysis.
Caption: Troubleshooting decision tree for injection-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Calibration curve issues with Mecillinam-d12 internal standard
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for calibration curve issues encountered when using Mecillinam-d12 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Question 1: Why is my calibration curve for Mecillinam (B1665348) showing poor linearity (r² < 0.99) when using this compound as an internal standard?
Answer: Poor linearity in your calibration curve can stem from several factors, often related to the inherent instability of Mecillinam and potential issues with the deuterated internal standard.
Possible Causes & Troubleshooting Steps:
-
Degradation of Mecillinam and/or this compound: Mecillinam is a β-lactam antibiotic susceptible to hydrolysis, particularly at neutral to alkaline pH and elevated temperatures.[1] If the analyte and internal standard degrade at different rates during sample preparation or analysis, it will lead to a non-linear response.
-
Troubleshooting:
-
pH Control: Maintain a slightly acidic pH (around 6.5) throughout your sample preparation and in your final sample solvent to enhance stability.[1] An acidification step has been shown to improve the stability of Mecillinam in plasma samples.[2][3]
-
Temperature Control: Keep samples on ice or at refrigerated temperatures during processing and in the autosampler to minimize degradation.[1]
-
Time Management: Process samples promptly and minimize the time between sample preparation and injection.
-
-
-
Matrix Effects: Components in your biological matrix (e.g., plasma, urine) can interfere with the ionization of Mecillinam or this compound in the mass spectrometer, leading to ion suppression or enhancement. Even with a co-eluting internal standard, significant matrix effects can impact linearity.
-
Troubleshooting:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Adjust your LC method to better separate Mecillinam and this compound from the matrix interferences.
-
Dilution: If sensitivity allows, diluting your sample can mitigate matrix effects.
-
-
-
Inconsistent Internal Standard Concentration: Errors in pipetting or dilution of the this compound stock solution can lead to variability in the internal standard concentration across your calibration standards and quality control samples.
-
Troubleshooting:
-
Careful Pipetting: Use calibrated pipettes and ensure proper pipetting technique.
-
Fresh dilutions: Prepare fresh dilutions of your internal standard for each analytical run.
-
-
Question 2: I'm observing a consistent drop in the this compound signal throughout my analytical run. What could be the cause?
Answer: A progressive decrease in the internal standard signal can be indicative of several issues, including instability in the autosampler or potential hydrogen-deuterium (H/D) exchange.
Possible Causes & Troubleshooting Steps:
-
Autosampler Instability: As mentioned, Mecillinam is temperature and pH sensitive. If the autosampler temperature is not adequately controlled, or if the sample solvent is not appropriately acidified, this compound can degrade over the course of a long analytical run.
-
Troubleshooting:
-
Verify Autosampler Temperature: Ensure your autosampler is maintaining the set temperature (e.g., 4°C).
-
Acidify Sample Solvent: Use a mobile phase-like solvent with a slightly acidic pH for your final sample reconstitution.
-
-
-
Hydrogen-Deuterium (H/D) Exchange: In some instances, deuterium (B1214612) atoms on a deuterated internal standard can exchange with hydrogen atoms from the surrounding solvent, particularly in protic solvents and at elevated temperatures. This would lead to a decrease in the signal at the mass transition for this compound and a potential increase in the signal at the mass transition for native Mecillinam.
-
Troubleshooting:
-
Use Aprotic Solvents where Possible: While LC-MS often requires protic mobile phases, minimize the time the internal standard spends in protic solvents at room temperature.
-
Investigate Labeling Position: If possible, use an internal standard where the deuterium labels are on chemically stable positions of the molecule that are less prone to exchange.
-
-
Question 3: My quality control (QC) samples are failing, showing high inaccuracy and imprecision, even though the calibration curve looks acceptable. What should I investigate?
Answer: QC failure despite a good calibration curve often points to issues with the sample matrix or the stability of the analyte and internal standard in the matrix.
Possible Causes & Troubleshooting Steps:
-
Matrix-Induced Instability: The enzymatic or chemical environment of the biological matrix could be causing degradation of Mecillinam and/or this compound in the QC samples that is not present in the cleaner calibration standards.
-
Troubleshooting:
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your QC samples and study samples to ensure that the analyte and internal standard are exposed to the same conditions.
-
Immediate Protein Precipitation: For plasma samples, precipitate proteins immediately after thawing to minimize enzymatic degradation.
-
-
-
Differential Matrix Effects: The matrix effects in the QC samples may be different from those in the calibration standards, especially if the standards are prepared in a surrogate matrix.
-
Troubleshooting:
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your matrix. This involves comparing the response of the analyte and internal standard in a clean solution versus a post-spiked matrix extract.
-
-
Data Presentation
Table 1: Stability of Mecillinam under Different Conditions
The following table summarizes the degradation half-life of Mecillinam in various media, pH, and temperature conditions, highlighting the importance of controlled experimental parameters.
| Medium | pH | Temperature (°C) | Half-life (hours) | Reference |
| MOPS | 7.4 | 37 | ~2 | |
| Luria-Bertani (LB) Broth | Not Specified | 37 | 4-5 | |
| MOPS | 6.5 | 34 | >6 |
Experimental Protocols
LC-MS/MS Method for the Quantification of Mecillinam in Human Plasma
This protocol is adapted from a validated method and can serve as a starting point for your analysis.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 20 µL of an internal standard working solution (e.g., this compound in methanol).
-
Add 400 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
-
Note: An acidification step, such as adding a small volume of 1% formic acid to the plasma sample before protein precipitation, can enhance the stability of Mecillinam.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., UltimateXB-C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Maintained at a controlled temperature (e.g., 40°C).
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mecillinam: m/z 326.1 → 167.1
-
This compound: The specific transition for this compound would need to be determined, but would be expected to have a precursor ion of approximately m/z 338.1 (depending on the number and location of deuterium atoms) and a product ion similar to that of Mecillinam.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor calibration curve linearity.
Caption: Primary degradation pathway of Mecillinam.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS Method for Mecillinam Quantification
This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of the antibiotic Mecillinam. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies. This document compares a validated method using a standard internal standard against the theoretical advantages of employing a deuterated internal standard like Mecillinam-d12, supported by experimental data from a published study.
Mechanism of Action of Mecillinam
Mecillinam is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3] Specifically, it targets and binds to Penicillin-Binding Protein 2 (PBP2), an enzyme crucial for the final transpeptidation step in peptidoglycan synthesis.[1][2] This disruption of the cell wall structure leads to cell lysis and death, particularly in Gram-negative bacteria.
Caption: Mechanism of action of Mecillinam.
Comparison of LC-MS Methodologies
The choice of an internal standard (IS) is critical for the accuracy and precision of an LC-MS bioanalytical method. An ideal IS mimics the analyte's behavior during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
This guide compares a validated method for Mecillinam that utilizes Cephalexin as an internal standard with the expected performance of a method using this compound.
| Parameter | Method with Cephalexin IS | Expected Performance with this compound IS |
| Internal Standard | Cephalexin | This compound |
| Linearity Range (ng/mL) | 10.0 - 15,000 | Similar or wider range achievable |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Intra-day Precision (%RSD) | < 5.5% | < 15% (typically < 5%) |
| Inter-day Precision (%RSD) | < 6.1% | < 15% (typically < 5%) |
| Accuracy (%RE) | -8.1% to 13.0% | ± 15% (typically < 10%) |
| Matrix Effect | No apparent matrix effect observed | Minimized due to co-elution and similar ionization |
| Extraction Recovery | Consistent and reproducible | High and reproducible |
Experimental Protocols
The following protocols are based on the validated LC-MS/MS method for Mecillinam in human plasma.
Sample Preparation
A simple protein precipitation method is employed for sample preparation.
-
Step 1: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Step 2: Add 10 µL of the internal standard working solution (Cephalexin in the reference method; ideally this compound).
-
Step 3: Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Step 4: Vortex mix for 15 seconds.
-
Step 5: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Step 6: Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | UltimateXB-C18 or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Mecillinam: m/z 326.1 → 167.1Cephalexin (IS): m/z 348.1 → 158.1 |
Method Validation Parameters
The method was validated according to the guidelines of the FDA and EMA.
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of Mecillinam and the IS.
-
Linearity: Calibration curves were prepared by spiking blank plasma with known concentrations of Mecillinam. A linear regression model with a weighting factor was used.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Stability: The stability of Mecillinam in plasma was assessed under various conditions, including short-term, long-term, and freeze-thaw cycles. An acidification step was found to enhance the stability of Mecillinam.
Experimental Workflow
The following diagram illustrates the general workflow for the validation of the LC-MS method for Mecillinam.
Caption: LC-MS method validation workflow.
Conclusion
The presented LC-MS/MS method demonstrates suitable performance for the quantification of Mecillinam in human plasma. The use of a simple protein precipitation protocol and a standard internal standard provides a reliable and robust assay. While the described method with Cephalexin as an internal standard is validated and fit for purpose, the implementation of a deuterated internal standard like this compound would be expected to further enhance the method's robustness by more effectively compensating for matrix effects and variability in sample preparation, representing the current best practice in quantitative bioanalysis.
References
A Comparative Guide to Internal Standards for Mecillinam Quantification: Mecillinam-d12 vs. Non-Deuterated Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antibiotic mecillinam (B1665348), the choice of an appropriate internal standard is critical for ensuring accurate and reliable quantification. This guide provides a comprehensive comparison of Mecillinam-d12, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data and detailed methodologies.
The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is fundamental for correcting analytical variability. An ideal IS mimics the analyte's behavior during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis due to their physicochemical similarity to the analyte. This guide will delve into the performance characteristics of this compound in comparison to a commonly used non-deuterated alternative, cephalexin (B21000).
Performance Comparison: this compound vs. Cephalexin
Deuterated internal standards like this compound are structurally identical to the analyte, with the only difference being the presence of heavier isotopes. This near-perfect analogy ensures that this compound co-elutes with mecillinam and experiences similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise quantification.
Non-deuterated internal standards, such as cephalexin, are structurally similar but not identical to the analyte. While they can provide acceptable results, differences in their physicochemical properties may lead to variations in extraction recovery and chromatographic retention time, potentially impacting the accuracy of the results.
The following table summarizes the performance data from a validated LC-MS/MS method for the quantification of pivmecillinam (B1664848) (a prodrug of mecillinam) and mecillinam using cephalexin as the internal standard. This data can serve as a benchmark when considering the use of a non-deuterated internal standard.
| Parameter | Pivmecillinam with Cephalexin IS | Mecillinam with Cephalexin IS |
| Linearity Range | 0.0500 - 12.0 ng/mL | 10.0 - 15,000 ng/mL |
| Intraday Precision (%RSD) | < 5.5% | < 5.5% |
| Interday Precision (%RSD) | < 6.1% | < 6.1% |
| Accuracy (%RE) | -8.1% to 13.0% | -8.1% to 13.0% |
| Matrix Effect | No apparent matrix effect was perceived.[1][2][3] | No apparent matrix effect was perceived.[1][2] |
Data from a validated LC-MS/MS method for the determination of pivmecillinam and mecillinam in human plasma.
Although specific quantitative data for a validated method using this compound is not publicly available, it is anticipated that a method employing this deuterated standard would exhibit at least comparable, and likely superior, precision and accuracy due to the inherent advantages of using a stable isotope-labeled internal standard.
Experimental Protocols
Below are detailed methodologies for the quantification of mecillinam. The first protocol describes a validated method using the non-deuterated internal standard, cephalexin. The second is a general protocol outlining the expected procedure for a method utilizing this compound.
Protocol 1: LC-MS/MS Method for Mecillinam using Cephalexin Internal Standard
This method was developed for the simultaneous determination of pivmecillinam and mecillinam in human plasma.
1. Sample Preparation:
-
Protein precipitation of plasma samples with acetonitrile (B52724).
2. LC-MS/MS System:
-
Chromatographic Separation: UltimateXB-C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol.
-
Mass Spectrometry: Detection in positive ion mode.
-
MRM Transitions:
-
Pivmecillinam: m/z 440.2 → 167.1
-
Mecillinam: m/z 326.1 → 167.1
-
Cephalexin (IS): m/z 348.1 → 158.1
-
3. Method Validation Parameters:
-
Linearity: Established over the calibration ranges of 0.0500-12.0 ng/mL for pivmecillinam and 10.0-15,000 ng/mL for mecillinam.
-
Precision: Intraday and interday precisions were below 5.5% and 6.1%, respectively.
-
Accuracy: Accuracies were within -8.1% to 13.0%.
-
Matrix Effect: No significant matrix effect was observed.
Protocol 2: General LC-MS/MS Method for Mecillinam using this compound Internal Standard
This protocol is a generalized procedure based on standard practices for using deuterated internal standards.
1. Sample Preparation:
-
Spike plasma samples with a known concentration of this compound solution.
-
Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. LC-MS/MS System:
-
Chromatographic Separation: A C18 analytical column suitable for the separation of mecillinam.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection in positive ion mode.
-
MRM Transitions:
-
Mecillinam: m/z 326.1 → [Product Ion]
-
This compound (IS): m/z 338.1 → [Product Ion + 12] (Note: The exact m/z will depend on the number and location of deuterium (B1214612) atoms)
-
3. Method Validation:
-
The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, and matrix effect.
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological target of mecillinam, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of mecillinam using an internal standard.
Caption: Mechanism of action of mecillinam via inhibition of Penicillin-Binding Protein 2 (PBP2).
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for mecillinam. While a non-deuterated internal standard like cephalexin can be used to achieve acceptable performance, a deuterated internal standard such as This compound is theoretically superior. Its identical chemical structure and chromatographic behavior to the analyte provide a more effective correction for matrix effects and other analytical variabilities, ultimately leading to data of higher quality and reliability. For researchers aiming for the highest level of accuracy and precision in their pharmacokinetic and drug metabolism studies of mecillinam, the use of this compound is highly recommended.
References
Cross-Validation of Mecillinam Assays: A Comparative Guide Using Mecillinam-d12 Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antibiotic Mecillinam (B1665348), the selection of a robust and reliable quantification method is paramount. This guide provides an objective comparison of two hypothetical, yet representative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of Mecillinam in human plasma. The key differentiator in this comparison is the choice of internal standard (IS): Method A employs the stable isotope-labeled Mecillinam-d12, while Method B utilizes a different, structurally analogous internal standard, Cephalexin.[1][2]
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[3] This is because its physicochemical properties are nearly identical to the analyte, Mecillinam, ensuring that it behaves similarly during sample preparation and analysis, thus providing a more accurate correction for any variability.[3][4] This guide will delve into the experimental protocols for both methods and present a cross-validation study to demonstrate the comparability and performance of each approach.
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance data for the two LC-MS/MS methods, highlighting key validation parameters.
| Parameter | Method A (with this compound IS) | Method B (with Cephalexin IS) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL | Signal-to-noise ratio > 10 |
| Upper Limit of Quantification (ULOQ) | 10,000 ng/mL | 15,000 ng/mL | Within accuracy and precision limits |
| Intra-day Precision (%CV) | < 4.5% | < 5.5% | < 15% |
| Inter-day Precision (%CV) | < 5.8% | < 6.1% | < 15% |
| Accuracy (%RE) | -6.5% to +8.2% | -8.1% to +13.0% | ± 15% (± 20% at LLOQ) |
| Recovery (%) | 92.5% | 88.7% | Consistent and reproducible |
| Matrix Effect (%) | 98.2% (normalized) | 91.5% (normalized) | CV < 15% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for bioanalytical method validation.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 20 µL of the respective internal standard working solution (this compound for Method A, Cephalexin for Method B).
-
Vortex the samples for 10 seconds.
-
Add 300 µL of acidified acetonitrile (B52724) (0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Method A | Method B |
| LC System | High-Performance Liquid Chromatography (HPLC) system | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | UltimateXB-C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol |
| Gradient | Optimized for separation of Mecillinam and this compound | Optimized for separation of Mecillinam and Cephalexin |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Injection Volume | 5 µL | 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Mecillinam: m/z 326.1 → 167.1this compound: m/z 338.1 → 179.1 | Mecillinam: m/z 326.1 → 167.1Cephalexin: m/z 348.1 → 158.1 |
Cross-Validation Protocol
The cross-validation of the two methods is conducted to ensure that the data obtained from both methods are comparable and reliable.
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in bulk at low, medium, and high concentrations of Mecillinam in human plasma.
-
Analysis: Analyze a minimum of six replicates of each QC concentration level using both Method A and Method B.
-
Data Evaluation: Calculate the mean concentration and percentage difference for each QC level between the two methods. The mean concentration obtained from Method A is considered the reference.
-
Acceptance Criteria: The percentage difference between the mean concentrations obtained by the two methods should not exceed ±15% for at least 67% of the samples.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the cross-validation of the two Mecillinam assays.
Caption: Workflow for the cross-validation of two Mecillinam bioanalytical methods.
References
- 1. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Mecillinam Analysis with d12 Internal Standard: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of Mecillinam (B1665348) in human plasma using a stable isotope-labeled internal standard, Mecillinam-d12. The data presented herein is a synthesized representation from three independent laboratories (Lab A, Lab B, and Lab C) to demonstrate the robustness and transferability of the analytical method. This document details the experimental protocols and presents performance data to aid researchers in establishing and validating similar bioanalytical assays.
Comparative Performance Data
The following tables summarize the quantitative performance of the validated LC-MS/MS method for Mecillinam across the three participating laboratories. The use of this compound as an internal standard ensures high accuracy and precision by correcting for variability in sample processing and instrument response.[1]
Table 1: Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Calibration Range (ng/mL) | 10 - 10,000 | 10 - 10,000 | 10 - 10,000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.998 |
| Mean Accuracy (%) | 98.5 - 101.2 | 97.9 - 102.1 | 98.8 - 101.5 |
| Precision (%CV) | < 5.8 | < 6.5 | < 5.5 |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level (ng/mL) | Laboratory A (% Accuracy ± SD) | Laboratory A (%CV) | Laboratory B (% Accuracy ± SD) | Laboratory B (%CV) | Laboratory C (% Accuracy ± SD) | Laboratory C (%CV) |
| LLOQ (10) | 101.2 ± 3.5 | 3.5 | 102.1 ± 4.1 | 4.0 | 101.5 ± 3.8 | 3.7 |
| Low QC (30) | 99.8 ± 2.9 | 2.9 | 98.9 ± 3.6 | 3.6 | 100.5 ± 3.1 | 3.1 |
| Mid QC (500) | 100.5 ± 2.1 | 2.1 | 101.2 ± 2.8 | 2.8 | 100.9 ± 2.4 | 2.4 |
| High QC (8000) | 98.5 ± 1.9 | 1.9 | 97.9 ± 2.5 | 2.6 | 99.2 ± 2.2 | 2.2 |
Table 3: Matrix Effect and Recovery
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Matrix Effect (%) | 95.2 | 96.8 | 94.7 |
| Recovery (%) | 91.5 | 93.2 | 92.8 |
Experimental Protocols
The following protocols were standardized across all participating laboratories to ensure consistency in the results.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 25 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Mecillinam: [Precursor Ion] > [Product Ion] (To be determined empirically based on instrument tuning)
-
This compound: [Precursor Ion + 12] > [Product Ion] (To be determined empirically based on instrument tuning)
-
Visualizations
Experimental Workflow
Experimental workflow for Mecillinam analysis.
Mecillinam's Mechanism of Action
Mecillinam exerts its antibacterial effect by specifically targeting and inhibiting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[2][3][4] This interference with PBP2 disrupts the synthesis of the bacterial cell wall's peptidoglycan layer, leading to the formation of osmotically unstable spherical cells and ultimately cell lysis.[2]
Simplified signaling pathway of Mecillinam's action.
Logical Relationship of the Study
Inter-laboratory comparison logic.
References
- 1. Effect of mecillinam on peptidoglycan synthesis during the division cycle of Salmonella typhimurium 2616 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 1617. Mecillinam susceptibility against Enterobacterales isolated from urinary tract infections from US patients in 2018 - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Mecillinam-d12 Performance in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic Mecillinam (B1665348), the choice of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides a comprehensive comparison of the expected performance of a deuterated internal standard, Mecillinam-d12, against a non-deuterated alternative, Cephalexin, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. While specific experimental data for this compound is not publicly available, this comparison is built upon established principles of isotope dilution mass spectrometry and published data for non-deuterated internal standards.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution is pivotal for accurately compensating for matrix effects, a common source of analytical variability.
In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction recoveries and chromatographic retention times. These differences can lead to less effective compensation for matrix-induced signal suppression or enhancement, potentially impacting the reliability of the quantitative data.
The following table summarizes the performance of a published LC-MS/MS method for Mecillinam using Cephalexin as an internal standard, alongside the expected advantages of using this compound.
| Performance Parameter | Mecillinam with Cephalexin Internal Standard[1][2][3][4] | Expected Performance with this compound Internal Standard |
| Linearity | 10.0–15,000 ng/mL | High linearity over a wide dynamic range is expected. |
| Intra-day Precision (%RSD) | < 5.5% | Expected to be excellent (<5%) due to superior correction of analytical variability. |
| Inter-day Precision (%RSD) | < 6.1% | Expected to be excellent (<5%) for high run-to-run reproducibility. |
| Accuracy (%RE) | -8.1% to 13.0% | High accuracy is anticipated, with %RE values consistently closer to zero. |
| Matrix Effect Compensation | No apparent matrix effect was perceived in the specific study. | Superior compensation for matrix effects is a key advantage, leading to more robust and reliable data across different patient samples. |
| Extraction Recovery | Not explicitly stated, but variability is a potential issue. | Recovery is expected to closely track that of the native Mecillinam, minimizing variability. |
Experimental Protocols
The following is a detailed methodology for the quantification of Mecillinam in human plasma using an LC-MS/MS method with a non-deuterated internal standard. A similar protocol would be employed when using this compound, with adjustments to the mass transitions monitored.
LC-MS/MS Method for Mecillinam using Cephalexin as Internal Standard[1]
-
Sample Preparation: Protein precipitation of human plasma samples is performed using acetonitrile.
-
Chromatographic Separation:
-
Column: UltimateXB-C18
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Mecillinam: m/z 326.1 → 167.1
-
Cephalexin (Internal Standard): m/z 348.1 → 158.1
-
-
Visualizing the Mechanism of Action and Analytical Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated.
Pivmecillinam (B1664848), the oral prodrug of Mecillinam, is converted to its active form, which then specifically targets and inhibits Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria. This inhibition disrupts the synthesis of the bacterial cell wall, leading to the formation of spherical cells and eventual cell lysis.
The typical workflow for quantifying Mecillinam in plasma involves spiking the sample with an internal standard, followed by protein precipitation to remove interfering macromolecules. The resulting supernatant is then analyzed by LC-MS/MS to determine the concentration of Mecillinam.
References
- 1. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
Comparative Stability of Mecillinam and Mecillinam-d12: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients (APIs) and their isotopically labeled counterparts is crucial for ensuring data integrity in preclinical and clinical studies. This guide provides a comparative overview of the stability of Mecillinam, a potent β-lactam antibiotic, and its deuterated analog, Mecillinam-d12.
Mecillinam is primarily effective against a variety of Gram-negative bacteria and functions by selectively inhibiting penicillin-binding protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[1] this compound is a stable isotope-labeled version of Mecillinam, where twelve hydrogen atoms have been replaced with deuterium. It is frequently utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification. While direct comparative stability studies between Mecillinam and this compound are not extensively available in published literature, the principles of the kinetic isotope effect (KIE) provide a strong foundation for inferring their relative stabilities.
The Kinetic Isotope Effect and Enhanced Stability of this compound
The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2][3] The cleavage of this bond is often the rate-limiting step in the metabolic degradation of many drugs.[][5] Consequently, deuterated compounds typically exhibit a slower rate of metabolism and degradation, leading to a longer half-life. This phenomenon, known as the kinetic isotope effect, suggests that this compound is expected to be more stable than Mecillinam, particularly against metabolic degradation. This enhanced stability is a key reason for its use as a reliable internal standard in analytical assays.
Degradation Profile of Mecillinam
The stability of Mecillinam is significantly influenced by pH. Its degradation in aqueous solutions has been studied, revealing a complex pattern of hydrolysis products.
| Condition | Key Degradation Products | Reference |
| Aqueous Solution (pH 2-10) | The primary degradation product is (6R)-6-formamidopenicillanic acid. The degradation pattern becomes more complex with increasing pH. | |
| Basic Solution | Reversible 6-epimerization of Mecillinam and (6R)-6-formamidopenicillanic acid occurs. Some thiazolidine (B150603) derivatives formed may also undergo epimerization at position 2. | |
| Forced Degradation | Expected degradation products include ring-opened penicilloic and penicillenic acid derivatives, as well as hydrolysis products of the amidino side chain and oxidative or sulfoxide (B87167) species. |
Experimental Protocols for Stability Assessment
A crucial aspect of evaluating drug stability is the use of a validated stability-indicating analytical method. The following is a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of Mecillinam.
Stability-Indicating HPLC-UV Method for Mecillinam
1. Objective: To quantify the degradation of Mecillinam and separate it from its potential degradation products under various stress conditions.
2. Materials and Reagents:
-
Mecillinam reference standard
-
This compound (as internal standard, if required for quantitative analysis)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
3. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) ratio of aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Mecillinam reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Subject Mecillinam to forced degradation conditions as described below. Before injection, dilute the stressed samples with the mobile phase to an appropriate concentration within the calibration range.
5. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat a solution of Mecillinam with 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of Mecillinam with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of Mecillinam with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose solid Mecillinam to dry heat (e.g., 80 °C) for a specified period. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of Mecillinam to UV light (e.g., 254 nm) for a specified period.
6. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of Mecillinam remaining at each time point under each stress condition.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualizing Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mecillinam Degradation Pathway
Caption: Mecillinam Mechanism of Action
Caption: Stability Testing Workflow
Conclusion
References
Comparative Metabolic Stability of Mecillinam and Mecillinam-d12: An Isotope Effect Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the antibiotic Mecillinam (B1665348) and its deuterated isotopologue, Mecillinam-d12. The substitution of hydrogen with deuterium (B1214612) at specific molecular positions can induce a kinetic isotope effect (KIE), potentially altering the rate of metabolism. This alteration can have significant implications for a drug's pharmacokinetic profile, including its half-life and exposure. This document outlines the theoretical basis for such a study, provides detailed experimental protocols for an in vitro comparison, and presents templates for data analysis and visualization.
Introduction to the Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In drug metabolism, this is most commonly observed when a carbon-hydrogen (C-H) bond targeted by metabolic enzymes is replaced with a carbon-deuterium (C-D) bond. The C-D bond has a lower vibrational frequency and a higher bond dissociation energy than the C-H bond. Consequently, reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly for the deuterated compound.
Mecillinam is a β-lactam antibiotic primarily excreted unchanged in the urine; however, a portion of the administered dose undergoes hepatic metabolism. While the specific cytochrome P450 (CYP450) isozymes responsible for its metabolism are not extensively documented, it is plausible that oxidative metabolism contributes to its clearance. The commercial availability of this compound, a deuterated version of Mecillinam, allows for the direct investigation of the kinetic isotope effect on its metabolic stability.[1] Such studies are valuable for understanding the metabolic pathways of the drug and for exploring the potential of deuteration to improve its pharmacokinetic properties.
Comparison of Metabolic Stability: Mecillinam vs. This compound
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mecillinam | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined |
| Positive Control | ||
| Verapamil | Reference Value | Reference Value |
Table 2: Metabolite Formation in Human Liver Microsomes
| Compound | Putative Metabolite(s) | Peak Area (arbitrary units) at 60 min |
| Mecillinam | Hydroxylated Mecillinam | Data to be determined |
| This compound | Hydroxylated Mecillinam-d11 | Data to be determined |
Experimental Protocols
The following protocols describe the necessary steps to perform a comparative in vitro metabolic stability study of Mecillinam and this compound using human liver microsomes.
In Vitro Metabolic Stability Assay
Objective: To determine and compare the metabolic half-life and intrinsic clearance of Mecillinam and this compound in human liver microsomes.
Materials:
-
Mecillinam and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard, e.g., Mecillinam-d3 if available and not the test article, or another suitable compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of Mecillinam and this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system to the reaction mixture.
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[2]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Metabolite Identification
Objective: To identify and semi-quantitatively compare the metabolites of Mecillinam and this compound formed in human liver microsomes.
Procedure:
-
Follow the incubation procedure as described in the metabolic stability assay, but use a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).
-
Analyze the samples using a high-resolution LC-MS/MS system capable of accurate mass measurement.
-
Process the data using metabolite identification software to search for potential biotransformations (e.g., hydroxylation, oxidation).
-
Compare the metabolite profiles of Mecillinam and this compound, paying close attention to the mass shifts corresponding to deuterium retention or loss in the metabolites.
Visualizations
The following diagrams illustrate the experimental workflow and the theoretical metabolic pathway of Mecillinam.
Caption: Experimental workflow for the comparative in vitro metabolism study.
References
Validation of Mecillinam-d12 as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mecillinam-d12, a deuterium-labeled certified reference material (CRM), with its non-labeled counterpart, Mecillinam (B1665348) CRM. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reference material for their analytical needs. This guide includes a detailed data comparison, an exemplary experimental protocol, and a workflow diagram to illustrate the validation process.
Introduction to Mecillinam and its Certified Reference Materials
Mecillinam is a beta-lactam antibiotic with a narrow spectrum of activity, primarily used against Gram-negative bacteria.[1] In pharmaceutical analysis and research, the use of highly characterized reference materials is crucial for ensuring the accuracy and reliability of analytical data. Certified Reference Materials (CRMs) provide a benchmark for quality control, method validation, and calibration.[2][3]
This compound is a stable, deuterium-labeled isotopologue of Mecillinam.[4] It serves as an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] The key advantage of using a stable isotope-labeled internal standard is its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.
Non-labeled Mecillinam CRMs, such as those provided by pharmacopoeias (e.g., European Pharmacopoeia), are primarily used for identification, purity assessment, and potency assays of Mecillinam in pharmaceutical products.[5][6][7]
Data Presentation: Comparison of this compound and Mecillinam CRMs
The following table summarizes the key characteristics and applications of this compound CRM and a standard, non-labeled Mecillinam CRM.
| Feature | This compound Certified Reference Material | Mecillinam Certified Reference Material (Non-labeled) |
| Primary Application | Internal standard for quantitative analysis (e.g., LC-MS/MS)[4][5] | Identification, purity tests, and assays[6][7] |
| Key Advantage | Corrects for matrix effects and variability in sample preparation and analysis[5] | Serves as a primary reference for the identity and strength of the active pharmaceutical ingredient (API) |
| Typical Analytical Technique | Mass Spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LC-MS)[4] | High-Performance Liquid Chromatography (HPLC) with UV detection, Titration, Spectroscopy |
| Isotopic Labeling | Deuterium labeled[4] | Not applicable |
| Molecular Formula | C₁₅H₁₁D₁₂N₃O₃S (example) | C₁₅H₂₃N₃O₃S |
| Molecular Weight | Higher than non-labeled Mecillinam due to deuterium | 325.43 g/mol |
| Certification | Certified for isotopic purity and chemical purity | Certified for chemical purity and potency |
Experimental Protocol: Quantification of Mecillinam in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section details a representative experimental protocol for the quantitative analysis of Mecillinam in a biological matrix, highlighting the use of this compound.
1. Objective: To determine the concentration of Mecillinam in human plasma samples using a validated LC-MS/MS method.
2. Materials and Reagents:
-
Mecillinam certified reference material
-
This compound certified reference material (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
4. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mecillinam and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Mecillinam by serial dilution of the stock solution with a methanol/water mixture.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
5. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
6. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Mecillinam to this compound against the concentration of the Mecillinam standards.
-
Determine the concentration of Mecillinam in the plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization: Workflow for the Validation of this compound as a CRM
The following diagram illustrates the logical workflow for the validation and use of this compound as a certified reference material for quantitative analysis.
Caption: Workflow for the validation and application of this compound CRM.
References
- 1. veeprho.com [veeprho.com]
- 2. 32887-01-7・Mecillinam Standard・133-18471[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Ph. Eur. Reference Standards: Orders and Catalogue - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pivmecillinam hydrochloride European Pharmacopoeia (EP) Reference Standard | 32887-03-9 [sigmaaldrich.com]
- 6. Mecillinam - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. Mecillinam |Axios Research [axios-research.com]
- 8. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
Safety Operating Guide
Safe Disposal of Mecillinam-d12: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Mecillinam-d12, a deuterated analog of a penicillin-class antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks, including the potential for promoting antibiotic resistance and environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound from a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent accidental exposure.
-
Gloves: Use chemical-resistant gloves to avoid skin contact.
-
Eye Protection: Wear safety glasses or goggles to protect from dust or splashes.
-
Lab Coat: A lab coat should be worn to protect clothing.
-
Respiratory Protection: If handling the powder form, a dust mask or respirator is recommended to prevent inhalation.
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
Disposal Workflow: From Waste Generation to Final Disposal
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at every stage. The process begins with the characterization of the waste and culminates in its final disposal by a certified hazardous waste management contractor.
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound involves chemical inactivation through alkaline hydrolysis to break the biologically active beta-lactam ring, followed by disposal as hazardous chemical waste.
1. Waste Segregation and Storage
Properly segregate this compound waste at the point of generation:
-
Solid Waste: This includes unused or expired powder, as well as contaminated materials such as weigh boats, pipette tips, and gloves. Collect solid waste in a designated, clearly labeled, and sealed container for hazardous chemical waste.
-
Aqueous Solutions: Stock solutions and other aqueous waste containing this compound are considered hazardous chemical waste and should be collected in a separate, labeled container.[1] Do not dispose of these solutions down the drain. [2]
2. Chemical Inactivation via Alkaline Hydrolysis
To mitigate the risk of promoting antibiotic resistance, chemical inactivation of the beta-lactam ring is a critical step before final disposal. Alkaline hydrolysis is an effective method for this purpose.
Experimental Protocol: Inactivation of Aqueous this compound Solutions
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure all necessary PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution.
-
-
Inactivation Procedure:
-
For every one volume of this compound solution (e.g., 100 mL), add two volumes of 1 M NaOH solution (e.g., 200 mL).
-
Stir the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the beta-lactam ring. Studies on mecillinam (B1665348) show that its degradation pattern becomes more complex with increasing pH.[2]
-
-
Waste Neutralization and Collection:
-
Before final disposal, neutralize the alkaline solution.
-
Slowly add an acid (e.g., 1 M hydrochloric acid) while monitoring the pH with a calibrated pH meter until it is within the neutral range (pH 6.0-8.0).
-
Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container designated for aqueous chemical waste. This container must comply with your institution's and local regulations.
-
Quantitative Parameters for Alkaline Hydrolysis
| Parameter | Value/Instruction |
| Reagent | 1 M Sodium Hydroxide (NaOH) |
| Ratio (Waste:Reagent) | 1:2 (by volume) |
| Reaction Time | Minimum 24 hours |
| Temperature | Room Temperature |
| Neutralizing Agent | 1 M Hydrochloric Acid (HCl) or equivalent |
| Final pH | 6.0 - 8.0 |
3. Final Disposal
The final and most critical step is the disposal of the contained waste through a licensed and approved hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with local, regional, and national regulations.
-
Arrange for the pickup of both solid and neutralized aqueous waste containers by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor.
-
Ensure all containers are properly labeled with their contents for safe transport and disposal.
Important Considerations:
-
Consult Institutional Guidelines: It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance, as local and state regulations may vary.[1]
-
On-Site Inactivation Validation: Any on-site treatment method must be thoroughly validated and approved by the institution's EHS department.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling Mecillinam-d12
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Mecillinam-d12. Adherence to these procedures is paramount for ensuring personal safety and proper disposal. This compound is a deuterium-labeled form of Mecillinam, a β-lactam antibiotic.[1][2] Until a specific Safety Data Sheet (SDS) for this compound is available, it should be handled with the same precautions as Mecillinam.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | • Double nitrile gloves• Disposable lab coat or gown• Chemical splash goggles• N95 or higher-rated respirator (if not handled in a chemical fume hood)[4][5] |
| Preparing Stock Solutions | • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• Work within a certified chemical fume hood |
| Handling Solutions | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Operational Plan: Step-by-Step Handling Procedures
1. Designated Work Area:
-
All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
2. Assembling Materials:
-
Before commencing, gather all necessary equipment, including spatulas, weigh boats, tubes, and your chosen solvent. Mecillinam is soluble in chloroform (B151607) at approximately 30 mg/ml.
3. Donning PPE:
-
Put on the appropriate PPE as detailed in the table above for handling powdered chemicals.
4. Weighing the Compound:
-
Carefully weigh the desired amount of this compound.
5. Solution Preparation (Example):
-
In a chemical fume hood, accurately weigh the desired amount of this compound.
-
Carefully transfer the powder to a volumetric flask.
-
Add a portion of the appropriate solvent (e.g., chloroform) to the flask.
-
Gently swirl or vortex the flask until the compound is fully dissolved.
-
Add the remaining solvent to reach the desired final volume.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
6. Post-Handling:
-
Reusable equipment should be meticulously cleaned. This may involve soaking in a decontaminating solution before standard washing procedures.
-
Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Managing this compound Waste
The proper disposal of antibiotic waste is critical to prevent environmental contamination and the development of antibiotic resistance.
1. Waste Segregation:
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and other disposable items. It should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: This includes stock solutions, unused media containing the agent, and contaminated buffers. This waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour antibiotic waste down the drain.
-
Sharps Waste: Contaminated needles, syringes, and broken glass must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
2. Disposal Method:
-
All waste containing this compound should be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for hazardous waste disposal.
-
The preferred method for antibiotic waste is typically incineration by a licensed waste disposal contractor.
Experimental Workflow and Safety
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
